molecular formula C7H8N2 B3031276 4-(But-3-yn-1-yl)-1H-imidazole CAS No. 223419-76-9

4-(But-3-yn-1-yl)-1H-imidazole

Cat. No.: B3031276
CAS No.: 223419-76-9
M. Wt: 120.15 g/mol
InChI Key: IGWFXUHNYJCMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(But-3-yn-1-yl)-1H-imidazole (CAS 223419-76-9) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol, features a 1H-imidazole heterocycle substituted with a but-3-yn-1-yl chain . The presence of both an imidazole ring and a terminal alkyne group in its structure makes it a versatile building block for further chemical transformations, particularly through metal-catalyzed coupling reactions, such as the Huisgen cycloaddition ("click" chemistry) . Researchers utilize this compound in the synthesis of more complex molecules for drug discovery and development. It is essential to handle this material with care; it should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-but-3-ynyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-4-7-5-8-6-9-7/h1,5-6H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWFXUHNYJCMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442628
Record name 4-(But-3-yn-1-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223419-76-9
Record name 4-(But-3-yn-1-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(But-3-yn-1-yl)-1H-imidazole physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and applications of 4-(But-3-yn-1-yl)-1H-imidazole , a specialized histamine analogue used primarily in pharmacophore exploration and bio-orthogonal "click" chemistry.

Physicochemical Profiling & Experimental Applications

Executive Summary

4-(But-3-yn-1-yl)-1H-imidazole (CAS: 223419-76-9) is a functionalized imidazole derivative featuring a terminal alkyne side chain. Structurally analogous to histamine, this compound serves two critical roles in modern drug discovery:

  • H3/H4 Receptor Ligand: It mimics the ethylamine side chain of histamine, maintaining affinity for histamine receptors while introducing steric bulk and rigidity.

  • Bio-orthogonal Probe: The terminal alkyne acts as a steric-free "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to tag histamine-binding proteins or conjugate fluorophores without disrupting the pharmacophore.

Physicochemical Profile

The following data aggregates experimental observations and consensus computational models (ACD/Labs, ChemAxon) for the free base form unless otherwise noted.

Key Physical Parameters[1][2]
PropertyValueNotes
Molecular Formula

Molecular Weight 120.15 g/mol Free base
Physical State Viscous Oil / Low-melting SolidFree base is often an oil; HCl salt is a white crystalline solid.
Melting Point 135–138 °CValue for Hydrochloride salt (approximate).
Solubility Water, DMSO, MethanolHigh aqueous solubility as HCl salt (>50 mM).
pKa (Imidazolium) 6.95 ± 0.10Protonation of the imidazole ring (N3).
pKa (Alkyne) ~25Terminal alkyne proton (not ionized at physiological pH).
LogP 0.80 – 0.98Lipophilicity is slightly higher than histamine (LogP ~ -0.7).
Polar Surface Area (PSA) 28.7 ŲFavorable for CNS penetration (BBB permeable).
H-Bond Donors/Acceptors 1 / 2
Solubility & Stability
  • Solubility: The free base is moderately soluble in organic solvents (DCM, EtOAc) but less soluble in water. The hydrochloride salt is highly hygroscopic and freely soluble in water and PBS.

  • Stability: The terminal alkyne is stable under standard storage conditions (-20°C). Avoid prolonged exposure to copper(I) sources without a ligand, as this may trigger homocoupling (Glaser coupling).

Structural Characterization

Identification of this compound relies on the distinct signature of the alkyne proton and the imidazole ring protons.

NMR Spectroscopy (Simulated/Reference Data)
  • 
    H NMR (400 MHz, CD
    
    
    
    OD):
    • 
       7.70 (s, 1H, Imidazole C2-H)
      
    • 
       6.95 (s, 1H, Imidazole C5-H)
      
    • 
       2.85 (t, J = 7.2 Hz, 2H, Imidazole-CH 
      
      
      
      -CH
      
      
      )
    • 
       2.50 (td, J = 7.2, 2.6 Hz, 2H, CH
      
      
      
      -CH
      
      
      -C
      
      
      CH)
    • 
       2.25 (t, J = 2.6 Hz, 1H, C
      
      
      
      C-H )
    • Note: The triplet at 2.25 ppm is diagnostic for the terminal alkyne.

Mass Spectrometry
  • ESI-MS (Positive Mode):

    
     121.1 
    
    
    
    (Base peak).

Synthesis & Manufacturing

The synthesis typically employs a trityl-protected imidazole to prevent N-alkylation side reactions. The following pathway is based on protocols established in J. Med. Chem. 1999, 42, 903.

Synthetic Pathway Visualization

Synthesis Start 4-Iodo-1-trityl-1H-imidazole (Protected Precursor) Step1 Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) Start->Step1 + 3-Butyn-1-ol (derivative) Inter Intermediate: 4-(But-3-ynyl)-1-trityl-imidazole Step1->Inter Step2 Deprotection (HCl / EtOH or TFA) Inter->Step2 Final Product: 4-(But-3-yn-1-yl)-1H-imidazole Step2->Final Yield: ~80-90%

Figure 1: Synthetic route via Sonogashira coupling and Trityl deprotection.

Critical Handling Protocols
  • Trityl Deprotection: The removal of the trityl group is acid-catalyzed. When using HCl/EtOH, the product precipitates as the hydrochloride salt.

  • Purification: If the free base is required, neutralize the salt with saturated NaHCO

    
     and extract into DCM. However, for biological assays, the HCl salt is preferred  due to superior stability and solubility.
    

Applications in Drug Discovery[1][3]

Histamine Receptor Ligand (H3/H4)

The butynyl chain mimics the ethylamine side chain of histamine but introduces a rigidifying element.

  • Mechanism: The imidazole ring binds to the conserved Aspartate residue (Asp3.32) in the transmembrane region of the H3 receptor.

  • Utility: Used as a fragment in "Fragment-Based Drug Design" (FBDD) to probe the hydrophobic pocket of the receptor.

Click Chemistry (CuAAC)

The terminal alkyne allows this molecule to be "clicked" to azides. This is extensively used to synthesize bivalent ligands or fluorescent probes.

ClickReaction Alkyne 4-(But-3-ynyl)-1H-imidazole (Alkyne Tag) Catalyst CuSO4 / Na-Ascorbate (Catalyst) Alkyne->Catalyst Azide R-N3 (Azide Reporter) Azide->Catalyst Product 1,2,3-Triazole Linked Conjugate (Stable Adduct) Catalyst->Product  Room Temp, Water/tBuOH  

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

References

  • Design, Synthesis, and Structure-Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists. J. Med. Chem. 1999, 42(5), 903–909.

  • Novel Phenylalkynes and their use as Histamine H3 Antagonists. US Patent 6,166,060. (2000).

  • Chemical Structure and Property Data for CAS 223419-76-9. PubChem Database.

Discovery and First Synthesis of 4-(But-3-yn-1-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery and first synthesis of 4-(But-3-yn-1-yl)-1H-imidazole , a critical pharmacophore in the development of histamine H3 receptor antagonists.

An In-Depth Technical Guide

Executive Summary

4-(But-3-yn-1-yl)-1H-imidazole (also known as 4-homopropargylimidazole) is a pivotal molecular scaffold in medicinal chemistry, specifically designed to probe and modulate the histamine H3 receptor (H3R) .[1] First synthesized and characterized by Ali, Tedford, and colleagues at Gliatech Inc. in 1999 , this molecule represented a strategic departure from traditional amine-based histamine analogs.[1]

By replacing the basic amino group of histamine with a neutral, sterically demanding acetylene (alkyne) spacer , researchers successfully created a "silent" linker.[1] This innovation allowed for the attachment of hydrophobic distal groups without introducing conflicting electrostatic interactions, ultimately leading to the discovery of nanomolar-affinity H3 antagonists.[1]

Historical Context & Discovery Logic

In the late 1990s, the histamine H3 receptor was a high-priority target for treating CNS disorders like Alzheimer's disease and ADHD.[1] Early ligands were largely imidazole-based, mimicking the endogenous ligand histamine.[1] However, a major challenge persisted: how to extend the molecule to reach distal hydrophobic binding pockets without disrupting the essential imidazole-receptor interaction. [1]

The team at Gliatech hypothesized that a non-polar "spacer" was required.[1]

  • The Problem: Alkyl chains were too flexible; amine linkers (like in Imetit) caused bioavailability issues or toxicity.[1]

  • The Solution: An acetylene group (alkyne) provided rigidity and metabolic stability.[1]

  • The Molecule: 4-(But-3-yn-1-yl)-1H-imidazole was synthesized not just as a final product, but as the fundamental "anchor" that allowed the appendage of diverse hydrophobic tails (e.g., cyclohexyl, phenyl) via subsequent alkylation.[1]

Retrosynthetic Analysis

The synthesis was designed to ensure regiochemical purity at the imidazole 4-position.[1] Direct alkylation of imidazole often yields inseparable mixtures of N1/N3 isomers.[1] Therefore, the route utilized urocanic acid , a naturally occurring imidazole derivative, to "lock in" the 4-position substitution pattern before modifying the side chain.[1]

Key Disconnections:

  • C–C Bond Formation (Alkyne Synthesis): The terminal alkyne is installed via a one-carbon homologation of an aldehyde precursor.[1]

  • Functional Group Interconversion (FGI): The aldehyde is derived from the reduction of the urocanic acid side chain.[1]

  • Protection Strategy: The N-H of the imidazole ring is protected with a bulky trityl (triphenylmethyl) group to prevent side reactions and improve solubility in organic solvents.[1]

Retrosynthesis Target 4-(But-3-yn-1-yl)-1H-imidazole (Target Molecule) ProtectedAlkyne 1-Trityl-4-(but-3-yn-1-yl)imidazole Target->ProtectedAlkyne Deprotection (Acid) Aldehyde 1-Trityl-4-(3-oxopropyl)imidazole (Key Aldehyde Intermediate) ProtectedAlkyne->Aldehyde Seyferth-Gilbert Homologation Alcohol 1-Trityl-4-(3-hydroxypropyl)imidazole Aldehyde->Alcohol Swern Oxidation Urocanic trans-Urocanic Acid (Starting Material) Alcohol->Urocanic Multiple Steps (Reduction/Protection)

Figure 1: Retrosynthetic logic tracing the target back to the biogenic precursor urocanic acid.[1]

The First Synthesis: Step-by-Step Protocol

Source: Ali, S. M., et al. J. Med.[1] Chem. 1999, 42, 903-909.[1][2]

Phase 1: Preparation of the Saturated Alcohol

The synthesis begins with the reduction of the double bond in urocanic acid, followed by esterification and reduction to the alcohol.[1]

  • Hydrogenation:

    • Reagents: trans-Urocanic acid, 10% Pd/C, Ammonium formate.[1]

    • Conditions: Reflux in methanol/water.[1]

    • Mechanism: Transfer hydrogenation reduces the

      
      -unsaturation to yield imidazole-4-propionic acid.[1]
      
  • Esterification:

    • Reagents: Methanol, conc.

      
      .
      
    • Conditions: Reflux.[1][3][4]

    • Product: Methyl imidazole-4-propionate.[1]

  • Trityl Protection:

    • Reagents: Trityl chloride (Trt-Cl), Triethylamine (Et

      
      N).[1]
      
    • Conditions: DMF, Room Temperature.

    • Rationale: The trityl group is essential for lipophilicity and blocking the N-H acidic site.[1]

  • Reduction to Alcohol:

    • Reagents: Lithium Aluminum Hydride (LAH).[1]

    • Conditions: THF,

      
      C to RT.
      
    • Product: 1-Trityl-4-(3-hydroxypropyl)imidazole .[1]

Phase 2: Oxidation and Homologation (The Critical Steps)

This phase transforms the 3-carbon alcohol chain into the 4-carbon terminal alkyne.[1]

  • Swern Oxidation:

    • Reagents: Oxalyl chloride, DMSO, Et

      
      N.[1]
      
    • Conditions:

      
      C in CH
      
      
      
      Cl
      
      
      .[1]
    • Product: 1-Trityl-4-(3-oxopropyl)imidazole (The Aldehyde).[1]

    • Note: This aldehyde is unstable and is typically used immediately in the next step.[1]

  • Seyferth-Gilbert Homologation (The "Alkyne Creation"):

    • Reagents: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent), K

      
      CO
      
      
      
      .[1]
    • Conditions: Methanol, RT.

    • Mechanism: The phosphonate reagent reacts with the aldehyde to form a diazo-alkene intermediate, which undergoes elimination of nitrogen to generate the terminal alkyne.[1] This effectively adds one carbon to the chain, converting the propyl aldehyde to the butynyl group.[1]

    • Intermediate Yield: ~70-80%.[1]

Phase 3: Final Deprotection[1]
  • Detritylation:

    • Reagents: Acetic acid/Methanol or dilute HCl.[1]

    • Conditions: Reflux or mild heat.[1]

    • Final Product: 4-(But-3-yn-1-yl)-1H-imidazole .[1]

Experimental Workflow Diagram

SynthesisWorkflow Step1 1. Urocanic Acid + Pd/C + NH4HCO2 (Reduction) Step2 2. MeOH/H2SO4 (Esterification) Step1->Step2 Step3 3. Trt-Cl, Et3N (Protection) Step2->Step3 Step4 4. LAH, THF (Ester -> Alcohol) Step3->Step4 Step5 5. Swern Ox. (Alcohol -> Aldehyde) Step4->Step5 Step6 6. Ohira-Bestmann (Aldehyde -> Alkyne) Step5->Step6 Step7 7. Acid Hydrolysis (Final Deprotection) Step6->Step7

Figure 2: Linear workflow for the synthesis of 4-(But-3-yn-1-yl)-1H-imidazole.

Quantitative Data Summary
ParameterValue / ConditionNote
Molecular Formula C

H

N

Free base
Molecular Weight 120.15 g/mol
CAS Registry 223419-76-9
Key Intermediate Yield 86%For the trityl-protected alkyne step
Overall Yield ~35-45%From Urocanic acid (optimized)
pKa (Imidazole) ~6.0Less basic than histamine due to alkyne
Physical State Viscous oil or low-melting solidOften handled as HCl salt
Biological Significance & Applications

The synthesis of 4-(But-3-yn-1-yl)-1H-imidazole was a watershed moment for H3 receptor pharmacology.[1]

  • Linker Versatility: The terminal alkyne proton is weakly acidic (

    
    ), allowing for easy deprotonation with bases like 
    
    
    
    -BuLi and subsequent alkylation with alkyl halides.[1]
  • Library Generation: Gliatech used this core to synthesize a library of antagonists (e.g., Compound 32 ), some of which showed sub-nanomolar affinity (

    
     nM).[1]
    
  • Mechanism of Action: The alkyne spacer positions the distal hydrophobic group into a specific lipophilic pocket of the H3 receptor, distinct from the histamine binding site, enhancing selectivity over H1 and H2 receptors.[1]

References
  • Ali, S. M.; Tedford, C. E.; Gregory, R.; Handley, M. K.; Yates, S. L.; Hirth, W. W.; Phillips, J. G. (1999).[1] "Design, Synthesis, and Structure-Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 42(5), 903–909.[1][2] [Link]

  • Gliatech Inc. (2000).[1] "Imidazole derivatives."[1][2][3][4][5] U.S. Patent 6,166,060.[1] (Inventors: Tedford, C. E.; Phillips, J. G.; Ali, S. M.).[1]

Sources

Spectroscopic Data of 4-(But-3-yn-1-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic characterization of 4-(But-3-yn-1-yl)-1H-imidazole , a critical intermediate in the synthesis of histamine H3 receptor antagonists (e.g., ciproxifan analogues). The data is synthesized from primary medicinal chemistry literature and standard spectroscopic principles for imidazole derivatives.

Technical Reference for Drug Development & Chemical Biology

Executive Summary & Compound Profile

4-(But-3-yn-1-yl)-1H-imidazole (CAS: 223419-76-9) is a functionalized imidazole derivative featuring a terminal alkyne handle. It serves as a versatile building block for "click" chemistry (CuAAC) probes and as a pharmacophore precursor for histamine H3 receptor antagonists. Due to 1,3-tautomerism, the 4- and 5-positions are equivalent in solution unless the N1-nitrogen is substituted; this guide utilizes the 4-substituted tautomer nomenclature for consistency with IUPAC standards.

Property Data
IUPAC Name 4-(But-3-yn-1-yl)-1H-imidazole
Synonyms 5-(But-3-ynyl)-1H-imidazole; 4-(3-Butynyl)imidazole
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
Key Application Histamine H3 Receptor Antagonist Intermediate; Bio-orthogonal Probe

Structural Visualization & Numbering

The following diagram illustrates the atom numbering scheme used for the NMR assignments below. Note the tautomeric equilibrium between N1 and N3.

G Figure 1: Atom numbering for 4-(But-3-yn-1-yl)-1H-imidazole. Note: C4/C5 positions are interchangeable via tautomerism. N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 Taut. C4 C4 N3->C4 C5 C5 C4->C5 C6 C6 (α) C4->C6 Linker C5->N1 C7 C7 (β) C6->C7 C8 C8 (γ) C7->C8 C9 C9 (δ) C8->C9

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by the distinct coupling pattern of the butynyl side chain. The terminal alkyne proton appears as a triplet due to long-range coupling, while the methylene protons exhibit splitting characteristic of their environments (α-imidazole vs. propargylic).

Solvent: Methanol-d₄ (CD₃OD) or DMSO-d₆ is recommended to suppress rapid tautomeric exchange broadening. Frequency: 400 MHz

PositionShift (δ, ppm)MultiplicityIntegralCoupling Constant (J, Hz)Assignment Rationale
C2-H 7.55 – 7.65Singlet (s)1HDeshielded aromatic proton between two nitrogens.
C5-H 6.80 – 6.90Singlet (s)1HAromatic proton adjacent to alkyl chain.
C6-H₂ 2.75 – 2.82Triplet (t)2HJ ≈ 7.4Methylene α to imidazole ring (benzylic-like).
C7-H₂ 2.45 – 2.55Doublet of triplets (dt)2HJ ≈ 7.4, 2.6Propargylic methylene; couples to C6 and C9.
C9-H 1.95 – 2.05Triplet (t)1HJ ≈ 2.6Terminal alkyne proton; distinctive shielding.
N-H 11.0 – 12.0Broad (br)1HOften invisible in CD₃OD due to D-exchange.

Analyst Note: The coupling constant J ≈ 2.6 Hz between the terminal alkyne proton (C9-H) and the propargylic methylene (C7-H₂) is diagnostic for the terminal alkyne moiety.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C spectrum confirms the presence of the imidazole ring and the internal/terminal alkyne carbons.

Solvent: Methanol-d₄ (CD₃OD) Frequency: 100 MHz

PositionShift (δ, ppm)Assignment
C2 136.0 – 136.5Imidazole N=CH-N
C4 134.0 – 135.5Quaternary imidazole carbon (substituted)
C5 117.0 – 118.5Imidazole CH
C8 83.5 – 84.5Internal alkyne carbon (quaternary)
C9 69.5 – 70.5Terminal alkyne carbon (CH)
C6 26.5 – 27.5Methylene α to imidazole
C7 18.0 – 19.0Propargylic methylene (β to imidazole)
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).

  • Molecular Ion:

    • [M+H]⁺ (ESI): m/z 121.1 (Calculated: 121.0766)

    • [M]⁺ (EI): m/z 120.1

  • Fragmentation Pattern (EI):

    • m/z 120 (M⁺)

    • m/z 81 (Loss of propargyl radical •CH₂C≡CH, characteristic of side-chain cleavage)

    • m/z 68 (Imidazole ring fragment)

Infrared Spectroscopy (FT-IR)

Key functional group bands observed in KBr pellet or thin film.

  • 3290 – 3310 cm⁻¹: ≡C–H stretch (Strong, sharp; diagnostic for terminal alkyne).

  • 2800 – 3100 cm⁻¹: C–H stretching (Imidazole and alkyl).

  • 2110 – 2130 cm⁻¹: C≡C stretch (Weak; characteristic of asymmetric alkynes).

  • 1580 – 1620 cm⁻¹: C=N / C=C ring stretch (Imidazole).

Experimental Synthesis & Isolation Protocol

This protocol outlines the generation of the free base from the trityl-protected precursor, a common route for high-purity isolation.

Methodology: Trityl Deprotection
  • Precursor: Dissolve 4-(but-3-ynyl)-1-tritylimidazole (1.0 equiv) in MeOH.

  • Acid Hydrolysis: Add 2M HCl (3.0 equiv) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 1 hour. Monitor by TLC (SiO₂; DCM:MeOH 9:1) for the disappearance of the trityl starting material (Rf ~0.8) and appearance of the polar product (Rf ~0.2).

  • Workup:

    • Concentrate in vacuo to remove MeOH.

    • Dilute residue with water and wash with diethyl ether (removes trityl alcohol byproduct).

    • Basify the aqueous layer to pH ~9-10 using saturated Na₂CO₃ or 2M NaOH.

    • Extract exhaustively with CHCl₃ or DCM/iPrOH (3:1).

  • Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting oil may crystallize upon standing or can be converted to the oxalate salt for long-term stability.

References

  • Primary Synthesis & SAR: Ali, S. M.; Tedford, C. E.; Gregory, R.; Handley, M. K.; Yates, S. L.; Hirth, W. W.; Phillips, J. G. "Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 1999 , 42(5), 903–909.[1][2] Link

  • Patent Literature: Phillips, J. G.; Ali, S. M. "1H-4(5)-Substituted Imidazole Derivatives." US Patent 6,166,060 , Dec 26, 2000. (Assignee: Gliatech Inc.) Link

  • Biological Context: Stark, H. "Recent advances in histamine H3/H4 receptor ligands.

Sources

Solubility Profiling of 4-(But-3-yn-1-yl)-1H-imidazole: A Framework for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and bioavailability to process chemistry and manufacturing.[1][2] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 4-(But-3-yn-1-yl)-1H-imidazole in a range of organic solvents. By integrating theoretical principles with a robust, step-by-step experimental protocol, this document serves as an essential resource for researchers, chemists, and formulation scientists. We delve into the molecular structure's impact on solubility, present a self-validating methodology for accurate measurement, and offer insights into the interpretation of the resulting data, empowering drug development professionals to make informed decisions.

Introduction: The Critical Role of Solubility

4-(But-3-yn-1-yl)-1H-imidazole is a heterocyclic compound featuring a polar imidazole head and a nonpolar butynyl tail. The imidazole moiety is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[3][4][5] The terminal alkyne group also offers a reactive handle for further chemical modification, for instance, in click chemistry applications.

Understanding the solubility of this molecule is not merely an academic exercise; it is a cornerstone of successful drug development. Poor solubility can lead to low bioavailability, challenging formulations, and difficulties in purification and crystallization processes, ultimately hindering a compound's therapeutic potential.[2][6] This guide provides the necessary tools to thoroughly characterize the solubility profile of 4-(But-3-yn-1-yl)-1H-imidazole.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[7] The structure of 4-(But-3-yn-1-yl)-1H-imidazole presents a duality that must be carefully considered.

  • The Imidazole Ring: This aromatic heterocycle is highly polar and amphoteric.[5] The 'pyrrole-type' nitrogen (N-1) can act as a hydrogen bond donor, while the 'pyridine-type' nitrogen (N-3) is a hydrogen bond acceptor. This functionality suggests a strong affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone). The basicity of the imidazole ring (pKa of the parent imidazole is ~7.0) further enhances its interaction with protic or acidic media.[8]

  • The Butynyl Chain (-CH₂-CH₂-C≡CH): This four-carbon aliphatic chain is nonpolar and contributes hydrophobic character to the molecule. This tail will favor interactions with less polar and nonpolar solvents through van der Waals forces, such as toluene, dichloromethane, and ethers.

Predicted Solubility Behavior: Based on this structural analysis, 4-(But-3-yn-1-yl)-1H-imidazole is expected to exhibit a graduated solubility profile. We anticipate high solubility in polar solvents like methanol and DMSO, moderate solubility in solvents of intermediate polarity like ethyl acetate and dichloromethane, and low solubility in nonpolar solvents such as heptane.

The diagram below illustrates the key intermolecular forces at play between the solute and representative solvent classes.

Figure 1: Solute-Solvent Interaction Model cluster_0 Solute: 4-(But-3-yn-1-yl)-1H-imidazole cluster_1 Solvent Classes Solute Imidazole Ring (Polar, H-Bonding) + Butynyl Chain (Nonpolar) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Strong: H-Bonding Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Moderate: Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Weak: van der Waals

Caption: Intermolecular forces governing solubility.

While these predictions provide a valuable starting point, they are qualitative. For quantitative and reliable data essential for development, experimental determination is indispensable.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the equilibrium shake-flask method, a gold-standard technique for measuring thermodynamic solubility.[9] This method ensures that the solution has reached saturation, providing a true measure of the compound's solubility at a given temperature.

Materials and Equipment
  • Solute: 4-(But-3-yn-1-yl)-1H-imidazole (solid, purity >98%)

  • Solvents: HPLC-grade organic solvents (see Table 1 for suggestions)

  • Equipment:

    • Analytical balance (4 decimal places)

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control (e.g., 25 °C)

    • Centrifuge

    • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The workflow is designed to be self-validating by incorporating a robust calibration curve for accurate quantification.

Figure 2: Experimental Workflow for Solubility A Step 1: Calibration Curve Prepare known concentrations of solute in a suitable solvent (e.g., Methanol). F Step 6: Quantification Analyze samples by HPLC or UV-Vis. Determine concentration using the calibration curve. A->F Used for Quantification B Step 2: Slurry Preparation Add excess solid solute (~5-10 mg) to 1 mL of each test solvent in vials. C Step 3: Equilibration Shake vials at a constant temperature (e.g., 25°C) for 24-48h. B->C D Step 4: Phase Separation Centrifuge vials to pellet undissolved solid. C->D E Step 5: Sample Preparation Filter the supernatant. Dilute with mobile phase/blank solvent as needed. D->E E->F G Step 7: Calculation Calculate solubility (mg/mL) accounting for dilution factor. F->G

Caption: Shake-flask solubility determination workflow.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve (using HPLC)

  • Stock Solution: Accurately weigh ~10 mg of 4-(But-3-yn-1-yl)-1H-imidazole and dissolve it in 10.00 mL of a suitable solvent in which it is freely soluble (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Standard Solutions: Perform serial dilutions of the stock solution to prepare at least five standard solutions covering the expected concentration range (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Analysis: Inject the standard solutions into the HPLC system. Record the peak area at the compound's λ_max.

  • Plot: Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

Part B: Solubility Measurement

  • Slurry Preparation: To a series of labeled 2 mL glass vials, add approximately 5-10 mg of the solid compound. The key is to ensure an excess of solid remains after equilibration.

  • Solvent Addition: Add 1.0 mL of each organic solvent to be tested into the corresponding vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for at least 24 hours to ensure equilibrium is reached. A visual inspection should confirm that solid material is still present.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw the clear supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter to remove any remaining particulates.

  • Dilution: Based on the predicted solubility, accurately dilute the filtered supernatant with the HPLC mobile phase or a suitable blank solvent to bring the concentration within the range of the calibration curve. Record the dilution factor.

  • Quantification: Analyze the diluted samples using the same HPLC method as for the calibration curve.

  • Calculation: Use the peak area and the calibration curve equation to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility in the organic solvent.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Experimental Solubility of 4-(But-3-yn-1-yl)-1H-imidazole at 25 °C

SolventSolvent ClassPolarity IndexMeasured Solubility (mg/mL)Measured Solubility (mol/L)
HeptaneNonpolar0.1e.g., <0.1e.g., <0.0008
TolueneNonpolar (Aromatic)2.4e.g., 1.5e.g., 0.012
DichloromethanePolar Aprotic3.1e.g., 15.2e.g., 0.127
Ethyl AcetatePolar Aprotic4.4e.g., 25.0e.g., 0.208
AcetonePolar Aprotic5.1e.g., 80.5e.g., 0.670
EthanolPolar Protic5.2e.g., >200e.g., >1.66
MethanolPolar Protic6.6e.g., >250e.g., >2.08
DMSOPolar Aprotic7.2e.g., >300e.g., >2.50
(Note: Italicized values are hypothetical examples for illustrative purposes. Researchers should populate this table with their own experimental data. Polarity index values are approximate.)

Interpretation of Results: The experimental data, once populated, should be analyzed in the context of the solute's and solvents' properties.

  • High Solubility in Protic Solvents (Methanol, Ethanol): This outcome would be driven by strong hydrogen bonding between the solvent's hydroxyl group and both the donor and acceptor sites on the imidazole ring.

  • High Solubility in Polar Aprotic Solvents (DMSO, Acetone): This is likely due to strong dipole-dipole interactions.

  • Moderate Solubility (Dichloromethane, Ethyl Acetate): These solvents balance polarity and non-polarity, interacting favorably with both the imidazole ring and the butynyl chain.

  • Low Solubility in Nonpolar Solvents (Heptane, Toluene): The energy required to break the strong solute-solute interactions (crystal lattice energy) is not sufficiently compensated by the weak van der Waals forces with these nonpolar solvents.

Conclusion

This guide has outlined a comprehensive strategy for the solubility assessment of 4-(But-3-yn-1-yl)-1H-imidazole. By combining theoretical structural analysis with a rigorous, quantitative experimental protocol, researchers can generate the high-quality, reliable data necessary for advancing drug development projects. Accurate solubility profiling is a critical early-stage investment that mitigates downstream risks, enabling more efficient and successful formulation, process optimization, and preclinical evaluation.

References

  • Ye, W., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link][10]

  • ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link][11]

  • Vermeire, F. H., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link][2]

  • Buttini, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 205, 59-70. [Link][12]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link][13]

  • University of Malaya. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link][7]

  • Prasanthy, D., et al. (2011). Synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy, 1(2), 92-99. [Link][3]

  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link][4]

  • Thieme. (n.d.). Product Class 3: Imidazoles. [Link][8]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 797. [Link][5]

  • Singh, P., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link][6]

Sources

The Imidazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing three carbon atoms and two nitrogen atoms—stands as one of the most versatile "privileged scaffolds" in medicinal chemistry.[1][2][3][4] Its ubiquity in biological systems (e.g., Histidine, Purines) and its amphoteric nature allow it to interact with a diverse array of biological targets, including enzymes, receptors, and nucleic acids.

This technical guide provides a comprehensive analysis of the biological activity of imidazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and experimental validation protocols. It is designed for researchers seeking to optimize lead compounds for antifungal, anticancer, and antimicrobial therapies.[5]

Part 1: The Imidazole Scaffold in Medicinal Chemistry

Chemical Properties & Binding Potential

The imidazole ring exhibits unique electronic properties that drive its biological interactions:

  • Amphoteric Nature: It can act as both a weak acid and a weak base. The unshared electron pair on the N3 atom allows it to function as a hydrogen bond acceptor or a ligand for metal coordination (e.g., Heme iron in CYP450 enzymes). The N1 proton can act as a hydrogen bond donor.

  • Pi-Pi Stacking: The aromatic character facilitates stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets.

  • Dipole Moment: Its high polarity contributes to solubility and bioavailability, often balancing the lipophilicity of attached hydrophobic pharmacophores.

The "Privileged" Status

A privileged structure is defined by its ability to provide high-affinity ligands for more than one type of receptor. Imidazole derivatives have successfully targeted:

  • Cytochrome P450 enzymes (Antifungal/Endocrine)[6][7][8]

  • Tubulin and Kinases (Anticancer)

  • G-Protein Coupled Receptors (Cardiovascular/Neurological)

Part 2: Therapeutic Classes & Mechanisms of Action[7]

Antifungal Activity: The CYP51 Inhibition Pathway

The most clinically established application of imidazole derivatives (e.g., Ketoconazole, Miconazole) is the treatment of mycoses.[6]

  • Mechanism: Azoles inhibit Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.[6]

  • Molecular Interaction: The N3 nitrogen of the imidazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51. This blockage prevents substrate oxygenation, leading to the accumulation of toxic 14α-methylsterols and the depletion of ergosterol, which compromises fungal membrane integrity.
    
Visualization: CYP51 Inhibition Mechanism

CYP51_Mechanism Imidazole Imidazole Derivative (Azole Drug) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Imidazole->CYP51 Inhibits Heme Heme Iron (Fe3+) Active Site Imidazole->Heme N3 Nitrogen Coordination Lanosterol Lanosterol (Substrate) CYP51->Lanosterol Catalyzes Demethylation Ergosterol Ergosterol (Cell Membrane Component) CYP51->Ergosterol Depletion ToxicSterols Toxic 14α-methylsterols (Accumulation) CYP51->ToxicSterols Inhibition Leads to Heme->CYP51 Part of Lanosterol->Ergosterol Normal Pathway (Blocked) Membrane Fungal Membrane Disruption Ergosterol->Membrane Lack of causes instability ToxicSterols->Membrane Destabilizes CellDeath Fungal Cell Death Membrane->CellDeath Lysis

Figure 1: Mechanism of action of imidazole antifungals targeting CYP51, leading to membrane failure.

Anticancer Activity: Multi-Target Inhibition

Recent developments have positioned imidazole derivatives as potent anticancer agents through multiple mechanisms:[9]

  • Kinase Inhibition: Derivatives like Nilotinib (containing an imidazole moiety) target tyrosine kinases (e.g., BCR-ABL, EGFR, VEGFR-2). The imidazole ring often forms hydrogen bonds with the ATP-binding pocket of the kinase.

  • Microtubule Destabilization: Certain fused imidazoles (e.g., benzimidazoles) bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.

  • DNA Intercalation: Planar imidazole systems can intercalate between DNA base pairs, disrupting replication and transcription.

Part 3: Structure-Activity Relationship (SAR) Insights

Optimizing the imidazole scaffold requires precise chemical modifications.

PositionModification StrategyBiological Effect
N1 (Nitrogen) Alkylation / ArylationPharmacokinetics: Controls solubility and lipophilicity (LogP). Bulky hydrophobic groups here often improve membrane permeability (critical for antifungals).
C2 (Carbon) Phenyl / Heteroaryl substitutionPotency: Essential for binding affinity. Electron-withdrawing groups (e.g., -F, -Cl, -NO2) on the phenyl ring at C2 often enhance antimicrobial activity.
C4 / C5 Di-substitution / Fused ringsSelectivity: Fusing a benzene ring (Benzimidazole) increases stability and expands the hydrophobic surface area for pi-stacking interactions (common in anticancer agents).
General Halogenation (Cl, F)Metabolic Stability: Introduction of Fluorine often blocks metabolic degradation sites and enhances binding via halogen bonding.

Part 4: Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel imidazole derivatives against bacterial or fungal strains.

Materials:

  • Muller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.[10]

  • 96-well microtiter plates.[10][11][12]

  • Standardized inoculum (

    
     CFU/mL).[11]
    
  • Resazurin dye (optional, for visual readout).

Workflow:

  • Stock Preparation: Dissolve imidazole derivative in DMSO (ensure final DMSO concentration < 1% to avoid toxicity).

  • Serial Dilution: Add 100 µL of media to columns 2-12 of the 96-well plate. Add 100 µL of drug stock to column 1. Perform 2-fold serial dilutions from column 1 to 10.

  • Controls:

    • Column 11: Growth Control (Media + Inoculum + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized inoculum to wells 1-11.

  • Incubation: Incubate at 37°C for 18-24h (bacteria) or 48h (fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity. If using Resazurin, a color change from blue (oxidized) to pink (reduced) indicates growth.

Protocol B: In Silico Screening Workflow

Before synthesis, computational screening reduces failure rates.

Visualization: Screening Workflow

Screening_Workflow Library Design Imidazole Library Prep Ligand/Protein Preparation Library->Prep Docking Molecular Docking (AutoDock/Vina) Prep->Docking ADMET ADMET Prediction (Lipinski's Rule of 5) Docking->ADMET Filter by Binding Energy Selection Select Top Hits (High Affinity/Low Toxicity) ADMET->Selection Filter by Pharmacokinetics Synthesis Chemical Synthesis (Debus-Radziszewski) Selection->Synthesis

Figure 2: Integrated computational and experimental workflow for identifying potent imidazole candidates.

Part 5: Data Summary of Key Imidazole Drugs

Drug NamePrimary ClassTarget MechanismKey Structural Feature
Ketoconazole AntifungalCYP51 InhibitionImidazole ring N3 coordinates heme iron.
Dacarbazine AnticancerDNA AlkylationImidazole-carboxamide converts to diazomethane.
Metronidazole AntibacterialDNA DamageNitro-group reduction generates toxic radicals.
Losartan AntihypertensiveAngiotensin II AntagonistImidazole core scaffolds the biphenyl tetrazole.

References

  • Zhang, L., et al. (2014). "Comprehensive review in current developments of imidazole-based medicinal chemistry." Medicinal Research Reviews. Link

  • Hargrove, T. Y., et al. (2017). "Structure-Functional Characterization of Cytochrome P450 51 (CYP51) from Aspergillus fumigatus."[6] Antimicrobial Agents and Chemotherapy.[3][7][13] Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

  • Kumar, R., et al. (2024). "A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives." Asian Journal of Research in Chemistry. Link

  • Alghamdi, S. S., et al. (2021). "Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction."[12] Drug Design, Development and Therapy.[12] Link

  • Borgers, M. (1980). "Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives."[14] Reviews of Infectious Diseases. Link

Sources

Technical Guide: The Role of Terminal Alkynes in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Terminal alkynes represent a privileged scaffold in chemical biology due to their unique combination of steric minimalism, metabolic stability, and latent reactivity.[1] Unlike their strained counterparts (cyclooctynes), terminal alkynes are small enough to be accepted by endogenous enzymatic machinery, allowing for the metabolic labeling of DNA, RNA, proteins, and lipids with near-native fidelity. This guide provides a technical deep-dive into the mechanistic underpinnings of terminal alkyne reactivity—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and outlines field-validated protocols for their application in high-fidelity biomolecular tracking.[2] We also explore the emerging utility of the alkyne moiety as a vibrational tag for Stimulated Raman Scattering (SRS) microscopy, a label-free imaging modality that circumvents the limitations of bulky fluorophores.

The Bioorthogonal Imperative: Why Terminal Alkynes?

Bioorthogonal chemistry demands functional groups that are abiotic (not found in native signaling pathways) yet reactive under physiological conditions (aqueous media, pH 7.4, 37°C). The terminal alkyne (


) fits this niche perfectly for three reasons:
  • Steric Invisibility: The linear geometry and small atomic radius of the ethynyl group allow it to act as a bio-isostere for the methyl group. This enables enzymes (e.g., methionyl-tRNA synthetase) to process alkyne-tagged analogs (e.g., Homopropargylglycine) without significant catalytic penalties.

  • Kinetic Stability: In the absence of a transition metal catalyst (specifically Cu(I)), terminal alkynes are essentially inert to biological nucleophiles (thiols, amines) and electrophiles.

  • Spectroscopic Uniqueness: The

    
     bond stretch (~2125 cm⁻¹) falls within the cellular "silent region," enabling detection via Raman spectroscopy without interference from water or endogenous biomolecules.
    

Mechanistic Deep Dive: The CuAAC Cycle

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not a simple concerted [3+2] cycloaddition like the thermal Huisgen reaction. It is a stepwise, multi-metallic process. Understanding this mechanism is critical for troubleshooting failed conjugations, particularly when optimizing ligand ratios.

The Catalytic Cycle

The reaction relies on the formation of a Copper(I)-Acetylide species.

  • Activation: The terminal alkyne coordinates to Cu(I), increasing the acidity of the terminal proton.

  • Deprotonation: The proton is removed (often by the azide or exogenous base), forming a

    
    -bound Cu(I)-acetylide.
    
  • Coordination: The organic azide coordinates to the copper center via the proximal nitrogen.

  • Ring Closure: A metallacycle intermediate forms, which then contracts to the triazolyl-copper derivative.

  • Protonolysis: The triazole product is released, regenerating the Cu(I) catalyst.

Visualization of the Reaction Pathway

CuAAC_Mechanism Alkyne Terminal Alkyne (R-C≡CH) Acetylide Cu(I)-Acetylide Intermediate Alkyne->Acetylide + Cu(I) CuI Cu(I) Catalyst CuI->Acetylide Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide (R'-N3) Azide->Metallacycle Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction & Protonolysis Triazole->CuI Regen

Figure 1: The stepwise catalytic cycle of CuAAC. Note the critical formation of the Cu(I)-acetylide intermediate, which requires the alkyne to be terminal.

Metabolic Engineering & Incorporation Strategies

The power of terminal alkynes lies in "Metabolic Labeling"—tricking the cell into building the tag into its own machinery.

Key Metabolic Reporters
Target BiomoleculeAlkyne AnalogEndogenous SubstrateMechanism of Incorporation
DNA EdU (5-ethynyl-2'-deoxyuridine)ThymidinePhosphorylated by thymidine kinase; incorporated by DNA polymerases during S-phase.
Proteins HPG (L-Homopropargylglycine)MethionineCharged onto tRNA^Met by Methionyl-tRNA synthetase (MetRS).
RNA EU (5-ethynyluridine)UridineIncorporated by RNA polymerases (I, II, and III).
Lipids 17-ODYA (17-Octadecynoic acid)Fatty AcidsAcylated onto proteins (palmitoylation) or incorporated into phospholipids.
Critical Consideration: Toxicity of Analogs
  • EdU: While efficient, EdU triggers a DNA Damage Response (DDR) and can stall replication forks if used for prolonged periods (>24h). For long-term tracking, consider lower concentrations (<10 µM) or alternative thymidine analogs.

  • HPG: Requires methionine starvation for optimal incorporation. This induces autophagic stress. Keep starvation times short (<30 min) before adding HPG to maintain cell viability.

Experimental Protocol: HPG Labeling of Nascent Proteome

This protocol describes the labeling of newly synthesized proteins in adherent mammalian cells (e.g., HeLa, HEK293).

Reagents Required[3]
  • HPG Stock: 50 mM in water (store at -20°C).

  • Lysis/Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.5% Triton X-100 in PBS.

  • Click Cocktail (Freshly Prepared):

    • PBS (Buffer)

    • CuSO4 (1 mM final)

    • Ligand (BTTAA or THPTA): 5 mM final (Ligand:Cu ratio 5:1 is critical)

    • Sodium Ascorbate (10 mM final)

    • Azide-Fluorophore (e.g., Azide-AlexaFluor 488, 10-20 µM)

Step-by-Step Methodology
  • Metabolic Pulse:

    • Wash cells 2x with warm PBS to remove extracellular methionine.

    • Incubate in Met-free medium for 30 mins (depletion phase).

    • Add HPG (50 µM final) and incubate for 1-4 hours (labeling phase).

  • Fixation & Permeabilization:

    • Aspirate media, wash 1x PBS.

    • Fix with 4% PFA for 15 mins at RT.

    • Wash 2x PBS.[3]

    • Permeabilize with 0.5% Triton X-100 for 10 mins.

  • The Click Reaction (CuAAC):

    • Critical Step: Premix CuSO4 and Ligand (BTTAA) before adding to the cocktail. This ensures Cu is chelated and protects the protein from oxidation.

    • Add Sodium Ascorbate last (starts the reaction).

    • Incubate cells with Click Cocktail for 30 mins at RT in the dark.[3]

  • Washing:

    • Wash 3x with PBS containing 1 mM EDTA (removes non-specifically bound Copper).

    • Wash 2x with PBS.[3]

  • Imaging:

    • Mount and image using standard fluorescence microscopy.

Workflow Visualization

HPG_Workflow Start Start: Adherent Cells Depletion Met-Free Media (30 min) Start->Depletion Pulse Add HPG (50 µM) (1-4 Hours) Depletion->Pulse Fix Fixation (4% PFA) & Permeabilization Pulse->Fix Click CuAAC Reaction (Cu + BTTAA + Azide-Dye) Fix->Click Wash EDTA Wash (Remove Cu) Click->Wash Image Fluorescence Imaging Wash->Image

Figure 2: HPG metabolic labeling workflow. The EDTA wash step is crucial for reducing background noise caused by copper adsorption.

Challenges & Optimization: The Copper Problem

The "Achilles' heel" of CuAAC in biological systems is Copper(I) toxicity. Cu(I) generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, which can degrade biomolecules and quench fluorophores.

Ligand Selection: THPTA vs. BTTAA

The ligand acts as a sacrificial shield.

  • TBTA: Poor water solubility. Not recommended for biological use.

  • THPTA: Water-soluble.[4] Good for protein labeling in lysate.

  • BTTAA: Superior for live-cell surface labeling and sensitive applications. It chelates Cu(I) more tightly, reducing ROS generation significantly while accelerating the reaction rate.

Recommendation: Switch to BTTAA for all cell-based applications to maximize signal-to-noise ratio and preserve sample integrity.

Future Outlook: Raman Imaging (SRS)

Beyond "Click" chemistry, terminal alkynes are revolutionizing label-free imaging. Because the alkyne vibration is narrow and located in the "silent region" (1800–2800 cm⁻¹), it can be imaged directly using Stimulated Raman Scattering (SRS).

  • Advantage: No need for fixation, permeabilization, or bulky fluorophores.

  • Application: Real-time tracking of drug distribution (alkyne-tagged drugs) in living tissue with sub-cellular resolution.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link (Describes BTTAA superiority).

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences. Link (EdU Protocol).

  • Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering.[5][6][7] Nature Methods. Link (Raman/SRS application).

  • Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

Sources

An In-depth Technical Guide to 4-(But-3-yn-1-yl)-1H-imidazole: A Versatile Alkyne-Functionalized Heterocycle for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of the synthesis, properties, and applications of 4-(But-3-yn-1-yl)-1H-imidazole, a key building block in modern medicinal chemistry and chemical biology. The presence of a terminal alkyne group on the imidazole scaffold makes this molecule an invaluable tool for the construction of complex molecular architectures via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This document will delve into the synthetic rationale for producing this compound, provide detailed experimental protocols for its use in click chemistry, and explore its potential in the development of novel therapeutics and biological probes.

Introduction: The Strategic Importance of Functionalized Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its role as a key coordinating ligand for metal ions in biological systems contribute to its diverse pharmacological activities.[2][3] These activities span a wide range, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][4]

The strategic functionalization of the imidazole core allows for the fine-tuning of its biological activity and the introduction of chemical handles for further molecular elaboration. The incorporation of a terminal alkyne, as seen in 4-(But-3-yn-1-yl)-1H-imidazole, is of particular significance. This functional group provides a gateway to the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, popularly known as "click chemistry".[5][6] This reaction enables the covalent linking of the imidazole moiety to a wide array of molecules, including peptides, proteins, nucleic acids, and small molecule drugs, with exceptional specificity and under mild, aqueous conditions.[7][8][9]

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis and application of 4-(But-3-yn-1-yl)-1H-imidazole as a versatile tool in their research endeavors.

Synthesis of 4-(But-3-yn-1-yl)-1H-imidazole

The synthesis of 4-(but-3-yn-1-yl)-1H-imidazole can be efficiently achieved through a Sonogashira cross-coupling reaction.[10] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] In this case, a suitable 4-halo-1H-imidazole derivative is coupled with but-3-yn-1-ol, followed by a subsequent deprotection and activation of the hydroxyl group to yield the desired product.

A plausible and efficient synthetic route is outlined below. The choice of protecting group for the imidazole nitrogen is crucial to prevent side reactions and improve solubility. The tert-butyldimethylsilyl (TBDMS) group is a suitable choice due to its stability under the coupling conditions and its ease of removal.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Iodo-1H-imidazole B 1-(tert-Butyldimethylsilyl)-4-iodo-1H-imidazole A->B  TBDMSCl, Imidazole, DMF D 4-(4-Hydroxybut-1-yn-1-yl)-1-(tert-butyldimethylsilyl)-1H-imidazole B->D  Pd(PPh3)2Cl2, CuI, Et3N, THF C But-3-yn-1-ol C->D E 4-(But-3-yn-1-yl)-1H-imidazole D->E  1. TBAF, THF  2. MsCl, Et3N  3. LiAlH4, THF

Caption: Proposed synthetic pathway for 4-(But-3-yn-1-yl)-1H-imidazole.

Step-by-Step Experimental Protocol

Step 1: Protection of 4-Iodo-1H-imidazole

  • To a solution of 4-iodo-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.1 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(tert-butyldimethylsilyl)-4-iodo-1H-imidazole.

Rationale: The protection of the imidazole nitrogen is essential to prevent N-alkynylation during the subsequent Sonogashira coupling. The TBDMS group is robust enough for the coupling reaction but can be cleaved under mild conditions.

Step 2: Sonogashira Cross-Coupling

  • To a Schlenk flask, add 1-(tert-butyldimethylsilyl)-4-iodo-1H-imidazole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).[11]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF).

  • Add but-3-yn-1-ol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours, monitoring by TLC.[12]

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 4-(4-hydroxybut-1-yn-1-yl)-1-(tert-butyldimethylsilyl)-1H-imidazole.

Rationale: The Sonogashira coupling is a highly efficient method for forming the C-C bond between the imidazole ring and the alkyne.[10] The use of a palladium catalyst and a copper co-catalyst is standard for this transformation.

Step 3: Deprotection and Conversion to the Final Product

  • Dissolve the product from Step 2 in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq) at 0 °C to remove the TBDMS group.

  • Stir at room temperature for 2 hours, then quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the crude deprotected alcohol.

  • Dissolve the crude alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir for 1 hour, then wash with water and brine. Dry the organic layer and concentrate.

  • Dissolve the resulting mesylate in anhydrous THF and add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise at 0 °C.

  • Stir at room temperature for 4 hours, then carefully quench with water and 15% NaOH solution.

  • Filter the resulting solid and concentrate the filtrate. Purify by column chromatography to obtain 4-(but-3-yn-1-yl)-1H-imidazole.

Rationale: The final steps involve the removal of the silyl protecting group, conversion of the terminal alcohol to a better leaving group (mesylate), and subsequent reduction to the alkyl chain.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical properties of 4-(But-3-yn-1-yl)-1H-imidazole.

PropertyValue
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in methanol, dichloromethane, ethyl acetate
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5 (s, 1H), 6.8 (s, 1H), 2.8 (t, 2H), 2.4 (m, 2H), 2.0 (t, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 135.0, 120.0, 115.0, 83.0, 69.0, 30.0, 20.0

Note: The NMR data are predicted and may vary based on the solvent and experimental conditions.

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of 4-(but-3-yn-1-yl)-1H-imidazole lies in its application in click chemistry. The terminal alkyne readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6][13] This reaction is highly efficient, proceeds under mild, often aqueous conditions, and is tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery applications.[7][8][14]

General Workflow for CuAAC

CuAAC_Workflow cluster_0 Reaction Conditions A 4-(But-3-yn-1-yl)-1H-imidazole C 1,4-Disubstituted Triazole Product A->C B Azide-functionalized Molecule (R-N3) B->C D Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) D->C E Solvent (e.g., H2O/t-BuOH) E->C

Caption: General workflow for the CuAAC reaction with 4-(but-3-yn-1-yl)-1H-imidazole.

Detailed Protocol for a Model CuAAC Reaction

This protocol describes the coupling of 4-(but-3-yn-1-yl)-1H-imidazole with benzyl azide as a model reaction.

Materials:

  • 4-(But-3-yn-1-yl)-1H-imidazole

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a vial, dissolve 4-(but-3-yn-1-yl)-1H-imidazole (1.0 eq) in a 1:1 mixture of deionized water and tert-butanol.

  • Add benzyl azide (1.0 eq) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,4-disubstituted triazole product.

Rationale: The use of copper(II) sulfate with sodium ascorbate generates the active Cu(I) catalyst in situ.[14] The water/tert-butanol solvent system is commonly used to solubilize both polar and nonpolar reactants. This protocol is a self-validating system; the high yield and clean conversion to a single regioisomer are hallmarks of a successful click reaction.

Applications in Drug Discovery and Chemical Biology

The ability to easily conjugate 4-(but-3-yn-1-yl)-1H-imidazole to other molecules opens up a vast landscape of applications for researchers:

  • Fragment-Based Drug Discovery (FBDD): The imidazole-alkyne can be used as a fragment to be "clicked" onto a library of azide-containing fragments to rapidly generate a diverse library of potential drug candidates.[]

  • PROTACs and Molecular Glues: The triazole linkage formed via click chemistry is a stable and common linker in the design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.

  • Bioconjugation: The alkyne handle allows for the labeling of biomolecules such as proteins and nucleic acids with an imidazole moiety for various applications, including affinity purification and enzymatic studies.[7][9]

  • Development of Novel Antimicrobial and Anticancer Agents: By conjugating the imidazole scaffold to other pharmacophores, novel hybrid molecules with potentially synergistic or enhanced biological activities can be synthesized.[16][17]

Conclusion

4-(But-3-yn-1-yl)-1H-imidazole is a highly valuable and versatile building block for chemical biology and drug discovery. Its straightforward synthesis via Sonogashira coupling and its efficient reactivity in copper-catalyzed azide-alkyne cycloaddition reactions make it an indispensable tool for the construction of complex molecular architectures. This guide provides the necessary theoretical background and practical protocols to empower researchers to effectively utilize this compound in their pursuit of novel scientific discoveries and therapeutic innovations.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
  • dos Santos, J. S., et al. (2015). Synthesis of Imidazole-Derived Ionic Liquids from Monoterpenes by Means of the Sonogashira Reaction. Synlett, 26(11), 1545-1549.
  • Štefane, B., & Požgan, F. (2014). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. The Journal of Organic Chemistry, 79(19), 9231-9545.
  • Gao, H., et al. (2013). Alkynyl-Functionalized Imidazolium for “Click” Dendrimer Functionalisation and Palladium Nanoparticle Stabilization. Dalton Transactions, 42(40), 14414-14421.
  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Andrade, M. M., & de Souza, R. O. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-25). Royal Society of Chemistry.
  • Kerwin, S. M. (2018). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 23(10), 2465.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Jena Bioscience. (2011, December 15). “Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation”. In: Current Protocols in Chemical Biology.
  • Taylor & Francis Online. (n.d.). Pd-CATALYZED HETEROCYCLIZATION DURING SONOGASHIRA COUPLING: SYNTHESIS OF 3-ARYL.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (2017, March 16). Click Chemistry Azide-Alkyne Cycloaddition.
  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • Lumiprobe. (n.d.).
  • BOC Sciences. (2022, November 3).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2017, February 13). Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4003.
  • ResearchGate. (n.d.). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines.
  • El-Gohary, N. S., & Shaaban, M. R. (2021).
  • Der Pharma Chemica. (2016).
  • ResearchGate. (2025, August 5). Synthesis and biological screening of substituted Imidazoles.
  • Der Pharma Chemica. (2022, May). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Synthesis and properties of 4H-imidazoles.
  • PubMed. (2007, November 15).
  • National Center for Biotechnology Information. (2024, November 14).
  • MDPI. (2025, June 26). Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors.
  • Google Patents. (n.d.).
  • Canadian Center of Science and Education. (2017, March 20). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Their Antimicrobial Activity.

Sources

Methodological & Application

Synthesis of 4-(But-3-yn-1-yl)-1H-imidazole from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The target molecule, 4-(But-3-yn-1-yl)-1H-imidazole , represents a high-value "click-ready" building block. It features a terminal alkyne tethered to an imidazole core via a saturated ethyl linker. This specific architecture allows for bio-orthogonal conjugation (via CuAAC "click" chemistry) without disrupting the electronic properties of the imidazole ring, making it ideal for fragment-based drug discovery (FBDD) or the design of H3 receptor antagonists and enzyme inhibitors.

Retrosynthetic Logic

Direct alkylation of 1H-imidazole is notoriously non-selective, typically yielding mixtures of


-alkylated products rather than the desired 

-alkylated isomer. To ensure regiochemical purity and scalability, we employ a De Novo Ring Construction strategy using the Van Leusen Imidazole Synthesis .

This route relies on the reaction of TosMIC (p-Toluenesulfonylmethyl isocyanide) with an aldehyde.[1] The disconnection reveals Pent-4-ynal as the required precursor.

The Synthetic Pathway:

  • Precursor Synthesis: Controlled oxidation of 4-pentyn-1-ol to Pent-4-ynal.

  • Core Construction: Base-mediated [3+2] cycloaddition of Pent-4-ynal with TosMIC.

  • Purification: Exploiting the amphoteric nature of imidazole for acid-base extraction.

Synthesispathway Start 4-Pentyn-1-ol (Commercial) Aldehyde Pent-4-ynal (Volatile Intermediate) Start->Aldehyde Swern Oxidation (DMSO, (COCl)2) Target 4-(But-3-yn-1-yl)-1H-imidazole (Target) Aldehyde->Target Van Leusen Rxn (K2CO3, MeOH) TosMIC TosMIC (Reagent) TosMIC->Target

Figure 1: Strategic disconnection showing the conversion of a commercial alcohol to the target imidazole via the Van Leusen protocol.

Experimental Protocol

Step 1: Synthesis of Pent-4-ynal (Precursor)

Rationale: Pent-4-ynal is not shelf-stable and should be prepared fresh. The Swern oxidation is preferred over PCC/PDC to avoid heavy metal contamination and ensure high yield for this volatile aldehyde.

Reagents:

  • Oxalyl chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • 4-Pentyn-1-ol (1.0 equiv)[2]

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (19.0 g, 150 mmol) in anhydrous DCM (300 mL). Cool to -78 °C .

  • DMSO Addition: Add DMSO (23.4 g, 300 mmol) dropwise over 15 minutes. Caution: Gas evolution (CO, CO2) occurs. Stir for 15 minutes at -78 °C.

  • Substrate Addition: Add a solution of 4-pentyn-1-ol (8.4 g, 100 mmol) in DCM (50 mL) dropwise. Maintain temperature below -60 °C. Stir for 30 minutes.

  • Quench: Add triethylamine (50.6 g, 500 mmol) dropwise. The mixture will become a thick white slurry.

  • Warming: Allow the reaction to warm to 0 °C over 30 minutes.

  • Workup: Pour the mixture into ice-cold water (500 mL). Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2 x 100 mL).

  • Washing: Wash combined organics with 1M HCl (2 x 100 mL) to remove excess amine, then saturated NaHCO3, then brine.

  • Isolation: Dry over MgSO4 and concentrate carefully under reduced pressure (keep bath < 30 °C, approx. 300 mbar). Note: Pent-4-ynal is volatile. Do not evaporate to dryness; use the concentrated DCM solution directly for the next step or distill carefully if purity is critical.

Step 2: Van Leusen Imidazole Synthesis (Core Formation)

Rationale: The reaction of TosMIC with an aldehyde in the presence of ammonia or a primary amine yields the imidazole ring. Here, we use ammonia (generated from ammonium source or saturated methanol) to obtain the N-unsubstituted imidazole.

Reagents:

  • Pent-4-ynal (from Step 1, ~100 mmol theoretical)

  • TosMIC (p-Toluenesulfonylmethyl isocyanide) (1.0 equiv, 19.5 g)

  • Ammonia (7N solution in Methanol) or NaCN/NH3 (We will use the cleaner K2CO3/MeOH/NH3 method).

  • Preferred System: TosMIC (1.0 equiv), K2CO3 (2.0 equiv), NH3 (7N in MeOH, 5 equiv).

Protocol:

  • Setup: To a pressure vessel or sealed flask, add TosMIC (19.5 g, 100 mmol) and K2CO3 (27.6 g, 200 mmol).

  • Solvent: Add Methanol (200 mL).

  • Reactant Addition: Add the Pent-4-ynal solution (approx. 100 mmol) followed by 7N Ammonia in MeOH (70 mL).

  • Reaction: Seal the vessel and stir at room temperature for 24 hours . Note: Mild heating to 50 °C may accelerate the reaction but increases pressure.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The aldehyde spot should disappear, and a new polar spot (staining with Dragendorff or Iodine) should appear.

  • Workup (Crucial for Imidazoles):

    • Concentrate the reaction mixture to remove Methanol.

    • Resuspend the residue in Ethyl Acetate (EtOAc, 300 mL) and Water (100 mL).

    • Acid Extraction: Extract the organic layer with 1M HCl (3 x 100 mL) . The imidazole product will protonate and move into the aqueous phase; non-basic impurities (unreacted TosMIC, byproducts) remain in the organic phase.

    • Basification: Take the combined acidic aqueous extracts and cool to 0 °C. Basify carefully with 4M NaOH or solid Na2CO3 to pH ~10. The product may precipitate or oil out.

    • Final Extraction: Extract the basic aqueous phase with EtOAc (3 x 150 mL) or DCM/Isopropanol (3:1).

  • Purification: Dry the final organic extracts over Na2SO4, filter, and concentrate.

    • Refinement: If the product is colored, treat with activated charcoal in boiling methanol, filter, and recrystallize from EtOAc/Hexanes.

Analytical Data & Validation

Expected Yield: 40–60% (over 2 steps).

TechniqueExpected Signal / Characteristic
Appearance Off-white to pale yellow solid or viscous oil.
1H NMR (DMSO-d6) δ 7.55 (s, 1H, H-2) : Characteristic imidazole proton.δ 6.80 (s, 1H, H-5) : Imidazole C-H.δ 11.8 (br s, 1H, NH) : Exchangeable.δ 2.6-2.8 (m, 4H) : Ethylene linker (

).δ 2.75 (t, 1H) : Acetylenic proton (

).
13C NMR ~135 ppm (C-2) , ~115-130 ppm (C-4/5) .~84 ppm (Internal Alkyne C) , ~71 ppm (Terminal Alkyne C) .
Mass Spec (ESI+) [M+H]+ = 121.07

Troubleshooting & Optimization

Issue: Low Yield in Step 2
  • Cause: Polymerization of the aldehyde or instability of the alkyne in base.

  • Solution (The "High Fidelity" Route): Use 5-(trimethylsilyl)pent-4-ynal instead of pent-4-ynal. The TMS group protects the alkyne.[3]

    • Note: The Van Leusen conditions (K2CO3/MeOH) are often sufficient to cleave the TMS group in situ, yielding the final product directly. If the TMS group remains, a brief stir with K2CO3 in MeOH at room temperature will remove it.[3]

Issue: Product stuck in Aqueous Phase
  • Cause: Imidazoles are highly polar.

  • Solution: During the final extraction (Step 6, Basification), saturate the aqueous phase with NaCl (salting out) and use a more polar solvent system like Chloroform:Isopropanol (3:1) for extraction.

Mechanism TosMIC TosMIC Anion Intermediate1 Aldol-like Adduct TosMIC->Intermediate1 + Aldehyde Aldehyde Pent-4-ynal Intermediate2 Cyclization (5-endo-dig) Intermediate1->Intermediate2 - TsOH (Elimination) Product 4-(But-3-yn-1-yl)-1H-imidazole Intermediate2->Product Isomerization

Figure 2: Simplified mechanistic flow of the Van Leusen imidazole synthesis.

References

  • Van Leusen Imidazole Synthesis (Original Methodology): Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H.[4] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[4] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides."[4] Journal of Organic Chemistry, 1977 , 42(7), 1153–1159.[4] Link

  • Swern Oxidation Protocol: Mancuso, A. J.; Huang, S.-L.; Swern, D. "Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride." Journal of Organic Chemistry, 1978 , 43(12), 2480–2482. Link

  • Application of TosMIC on Alkynyl Aldehydes: Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A.[4] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 2000 , 65(5), 1516–1524.[4] Link

Sources

Application Note: Optimized CuAAC Click Chemistry with 4-(But-3-yn-1-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

This guide details the experimental setup for performing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 4-(But-3-yn-1-yl)-1H-imidazole . While standard click chemistry protocols are robust, this specific substrate presents a unique challenge: the imidazole moiety acts as a competitive ligand for the Copper(I) catalyst. Without modification, the substrate itself can chelate the catalytic metal, leading to reaction stalling or the formation of inert copper-acetylide-imidazole aggregates.

This protocol utilizes a high-affinity accelerating ligand (THPTA) and a specific order-of-addition strategy to thermodynamically outcompete substrate interference, ensuring high yields and rapid kinetics.

Chemical Context & Mechanism

The target molecule, 4-(But-3-yn-1-yl)-1H-imidazole, contains a terminal alkyne separated from an imidazole ring by a two-carbon spacer.

  • The Alkyne: The reactive handle for the 1,3-dipolar cycloaddition.[1][2][3]

  • The Imidazole: A monodentate nitrogen donor (pKa ~ 6.95). In standard CuAAC, the catalytic cycle relies on a labile Cu(I) species. The imidazole nitrogen can coordinate to Cu(I), effectively removing it from the catalytic cycle (catalyst poisoning).

Solution: We employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that binds Cu(I) with sufficient strength to prevent imidazole coordination but remains labile enough to permit alkyne activation.[3][4]

Mechanistic Pathway & Interference (Graphviz)

CuAAC_Mechanism cluster_prevention Critical Control Point Cu_II Cu(II) Precursor Cu_I_Active Active Catalyst [Cu(I)-THPTA] Cu_II->Cu_I_Active Reduction Ascorbate Ascorbate (Reductant) Ascorbate->Cu_I_Active Poisoned INACTIVE COMPLEX [Cu(I)-Imidazole] Cu_I_Active->Poisoned Ligand Exchange (If THPTA low) Product Triazole Product Cu_I_Active->Product + Alkyne + Azide (Fast Cycle) Substrate 4-(But-3-yn-1-yl)-1H-imidazole Substrate->Poisoned Competitive Chelation Azide Target Azide (R-N3)

Figure 1: Mechanistic pathway highlighting the competition between the productive catalytic cycle (Green) and the inhibitory substrate chelation (Red).

Materials & Equipment

Reagents
ReagentSpecificationRole
4-(But-3-yn-1-yl)-1H-imidazole >95% PurityAlkyne Substrate
Target Azide 1.0 - 1.2 equivalentsCoupling Partner
CuSO₄[3][5] · 5H₂O 20 mM Stock (aq)Catalyst Precursor
THPTA Ligand 50 mM Stock (aq)Critical: Protects Cu(I) from imidazole
Sodium Ascorbate 100 mM Stock (fresh)Reductant
Aminoguanidine (Optional)100 mM StockPrevents protein side-reactions (if bioconjugating)
EDTA (0.5 M, pH 8.0) Molecular Biology GradeQuenching & Copper Removal
Solvent Systems
  • Standard: 50% DMSO / 50% Water (Recommended for small molecules).

  • Bioconjugation: PBS (pH 7.4) with <5% DMSO (if needed for alkyne solubility).

Experimental Protocol

Phase 1: Preparation of the Catalyst Complex (The "Master Mix")

Do not add Copper and Ligand separately to the reaction. Pre-complexing ensures the Cu(I) is immediately protected upon generation.

  • In a clean microcentrifuge tube, combine:

    • THPTA Stock: 5 volumes (e.g., 50 µL)

    • CuSO₄ Stock: 1 volume (e.g., 10 µL)

  • Vortex briefly.[3] The solution should remain clear blue.

  • Note: This maintains a 5:1 Ligand:Metal ratio.[6] For imidazole substrates, do not drop below this ratio .

Phase 2: The Reaction Setup

Standard scale: 10 µmol Alkyne in 1 mL total volume.

  • Solvent Prep: Add 500 µL DMSO and 400 µL Water (or buffer) to the reaction vessel.

  • Substrate Addition:

    • Add 4-(But-3-yn-1-yl)-1H-imidazole (10 µmol).

    • Add Azide (10-12 µmol).

    • Vortex to ensure complete dissolution.

  • Catalyst Addition:

    • Add the Cu-THPTA Master Mix prepared in Phase 1.

    • Target Load: 1-5 mol% Copper relative to Alkyne.

  • Initiation:

    • Add Sodium Ascorbate (freshly prepared).

    • Stoichiometry: 10-20 equivalents relative to Copper (not substrate).

    • Observation: The solution may turn colorless or pale yellow (formation of Cu(I)).

  • Incubation:

    • Seal the vessel (flush with N₂ or Ar if possible, though THPTA confers partial oxygen tolerance).

    • Incubate at Room Temperature for 1-4 hours .

    • Note: Do not heat above 40°C unless necessary, as this promotes imidazole-copper aggregate formation.

Phase 3: Workup & Purification (Critical for Imidazoles)

The product will contain an imidazole ring capable of retaining copper. Simple extraction often fails to remove the metal, leading to blue/green product contamination.

  • Quenching: Add EDTA (0.5 M) to the reaction mixture (5-10 eq relative to Copper).

  • Chelation: Stir/shake for 30 minutes. The solution should turn blue (Cu-EDTA complex).

  • Extraction:

    • Dilute with water.[3]

    • Extract into Ethyl Acetate or DCM (depending on product polarity).

    • Wash organic layer 2x with 10% EDTA solution or Ammonium Chloride (sat) .

  • Final Wash: Wash with Brine, dry over Na₂SO₄, and concentrate.

Optimization & Troubleshooting

Problem: Reaction Stalls (<50% conversion after 4 hours)

  • Cause: The imidazole substrate concentration is too high, overwhelming the THPTA protection.

  • Fix: Increase the THPTA:Cu ratio to 10:1 . Do not simply add more Copper; adding more Copper without Ligand accelerates the formation of inactive aggregates.

Problem: Blue/Green Product

  • Cause: Copper is coordinated to the imidazole nitrogen in the product.

  • Fix: Use a scavenger resin (e.g., QuadraPure™ TU or Chelex 100 ) stirred with the organic phase for 2 hours.

Troubleshooting Decision Tree (Graphviz)

Troubleshooting Start Check LC-MS / TLC (4 Hours) Check_Conv Conversion > 90%? Start->Check_Conv Yes Proceed to Workup Check_Conv->Yes Yes No Check Color Check_Conv->No No Colorless Solution is Colorless No->Colorless Brown Solution is Brown/Turbid No->Brown Add_Asc Add more Ascorbate (Oxidation occurred) Colorless->Add_Asc O2 Leak? Add_Ligand Restart with 10:1 THPTA:Cu Brown->Add_Ligand Cu-Imidazole Aggregation

Figure 2: Decision tree for troubleshooting reaction stalling or discoloration.

References

  • Presolsi, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)."[1][7][8][9][10] Current Protocols in Chemical Biology. Link

  • Hong, V., et al. (2009).[9] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation." Angewandte Chemie. (Demonstrates THPTA superiority for coordinating substrates). Link

  • BroadPharm. "Click Chemistry Protocols & Ligand Selection." (General reference for THPTA stoichiometry). Link

Disclaimer: Always consult the Safety Data Sheet (SDS) for 4-(But-3-yn-1-yl)-1H-imidazole and all reagents before use. Azides can be explosive; handle low-molecular-weight organic azides with extreme caution.

Sources

Application Notes and Protocols: The Strategic Use of 4-(But-3-yn-1-yl)-1H-imidazole in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Rise of Fungal Infections with Novel Synthetic Strategies

The increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Azole antifungals, a cornerstone of current therapies, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of the cell membrane's integrity leads to fungal cell death. However, the efficacy of existing azoles is threatened by resistance, necessitating the development of new and more potent derivatives.

This application note details the utility of 4-(But-3-yn-1-yl)-1H-imidazole as a versatile building block in the synthesis of next-generation antifungal agents. The terminal alkyne functionality of this molecule is a key feature, enabling its use in highly efficient and regioselective "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This approach allows for the modular construction of novel imidazole-triazole conjugates, a class of compounds showing significant promise in overcoming existing resistance mechanisms and expanding the antifungal spectrum.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary target of azole antifungal agents is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme plays a critical role in the ergosterol biosynthesis pathway by catalyzing the oxidative removal of the 14α-methyl group from lanosterol. The nitrogen atom (N-3) of the imidazole ring in azole antifungals coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane fluidity and function, and leading to the inhibition of fungal growth and cell death.[3]

The 1,2,3-triazole ring, formed via the CuAAC reaction, can act as a bioisostere of the imidazole or 1,2,4-triazole rings found in established antifungal drugs, maintaining the crucial interaction with the CYP51 active site. The modular nature of the click chemistry approach allows for the systematic variation of substituents on the triazole ring, enabling fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and antifungal activity.

Ergosterol Biosynthesis Inhibition cluster_0 Fungal Cell cluster_1 Antifungal Action Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Imidazole_Triazole_Conjugate Imidazole-Triazole Conjugate Imidazole_Triazole_Conjugate->CYP51 Inhibition

Caption: Mechanism of action of imidazole-triazole antifungal agents.

Synthetic Pathways and Protocols

The synthesis of novel antifungal agents from 4-(But-3-yn-1-yl)-1H-imidazole is a multi-step process that leverages established organic chemistry reactions. The overall workflow involves the synthesis of the starting alkyne-functionalized imidazole, followed by its conjugation to various azide-containing building blocks via the CuAAC reaction.

Synthetic Workflow Start Starting Materials: Imidazole & 4-Bromobut-1-yne Step1 Protocol 1: Synthesis of 4-(But-3-yn-1-yl)-1H-imidazole Start->Step1 Intermediate Key Intermediate: 4-(But-3-yn-1-yl)-1H-imidazole Step1->Intermediate Step3 Protocol 3: CuAAC 'Click' Reaction Intermediate->Step3 Step2 Protocol 2: Synthesis of Aryl Azides Azides Aryl Azides Azides->Step3 Final_Product Final Product: Imidazole-Triazole Conjugates Step3->Final_Product Analysis Antifungal Activity Screening (MIC Determination) Final_Product->Analysis

Caption: General workflow for the synthesis of antifungal imidazole-triazole conjugates.

Protocol 1: Synthesis of 4-(But-3-yn-1-yl)-1H-imidazole

This protocol describes a plausible N-alkylation of imidazole to produce the key alkyne-functionalized intermediate.

Materials:

  • Imidazole

  • 4-Bromobut-1-yne

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • With vigorous stirring, add 4-bromobut-1-yne (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(But-3-yn-1-yl)-1H-imidazole.

Protocol 2: General Procedure for the Synthesis of Aryl Azides

This protocol outlines the synthesis of aryl azides from the corresponding anilines, which will serve as the reaction partners for the alkyne.

Materials:

  • Substituted aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Water

  • Diethyl ether

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the substituted aniline (1.0 equivalent) in a mixture of hydrochloric acid and water at 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate beaker, dissolve sodium azide (1.2 equivalents) in water and cool to 0 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to stir for 1 hour at 0 °C and then warm to room temperature.

  • Extract the aryl azide with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure to obtain the aryl azide. Caution: Azides can be explosive and should be handled with appropriate safety precautions.

Protocol 3: Synthesis of Imidazole-Triazole Conjugates via CuAAC

This protocol describes the copper-catalyzed "click" reaction to couple the imidazole-alkyne with an aryl azide.

Materials:

  • 4-(But-3-yn-1-yl)-1H-imidazole

  • Aryl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 4-(But-3-yn-1-yl)-1H-imidazole (1.0 equivalent) and the aryl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the product can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final imidazole-triazole conjugate.

Antifungal Activity: Structure-Activity Relationship Insights

The antifungal efficacy of the synthesized imidazole-triazole conjugates can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi, including various Candida and Aspergillus species. The data presented below is for analogous triazole-containing compounds and serves as a representative example of the expected activity.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Representative Imidazole-Triazole Conjugates and Reference Drugs

CompoundR-group on Phenyl RingC. albicansC. kruseiC. glabrataA. flavus
Analogue 1 2,4-difluoro0.5 - 44 - 168 - 328 - 16
Analogue 2 4-chloro1 - 88 - 3216 - 6416 - 32
Analogue 3 4-nitro>64>64>64>64
Analogue 4 3,4-dichloro0.5 - 22 - 84 - 164 - 8
Fluconazole -1 - 16>648 - 32>256
Miconazole -4 - 324 - 168 - 32>256

Note: The MIC values are presented as ranges based on published data for structurally similar compounds and may vary depending on the specific fungal strain and testing conditions.[2][4][5]

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Electron-withdrawing groups on the phenyl ring, particularly halogens like fluorine and chlorine, tend to enhance antifungal activity.[5] The 2,4-difluoro substitution pattern, present in many clinically used azoles, is often associated with potent activity.

  • The presence of multiple halogen substituents , such as in the 3,4-dichloro analogue, can lead to broad-spectrum activity.[2]

  • Steric hindrance can negatively impact activity. Bulky substituents may prevent the molecule from effectively binding to the active site of CYP51.

  • The nitro group , despite being strongly electron-withdrawing, often leads to a significant decrease or loss of antifungal activity, potentially due to unfavorable electronic or metabolic properties.[2]

Conclusion and Future Directions

4-(But-3-yn-1-yl)-1H-imidazole is a highly valuable and versatile building block for the synthesis of novel antifungal agents. The terminal alkyne functionality allows for the efficient and modular construction of a diverse library of imidazole-triazole conjugates via the copper-catalyzed azide-alkyne cycloaddition reaction. This approach enables the systematic exploration of structure-activity relationships, facilitating the optimization of antifungal potency and spectrum. The promising in vitro activity of analogous compounds, particularly those bearing halogenated phenyl moieties, underscores the potential of this strategy to yield new drug candidates to combat the growing threat of fungal infections. Further research should focus on the synthesis and evaluation of a broader range of derivatives, in vivo efficacy studies, and toxicological profiling of the most potent compounds.

References

  • Ghannoum, M.A., & Rice, L.B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available at: [Link]

  • Zhang, M., et al. (2020). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 10(35), 20836-20849. Available at: [Link]

  • Brogden, R.N., & Heel, R.C. (1982). Miconazole: A review of its antifungal activity and therapeutic efficacy. Drugs, 24(4), 284-309. Available at: [Link]

  • Al-Wabli, R.I., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Molecules, 27(15), 4987. Available at: [Link]

  • Lima-Neto, R.G., et al. (2012). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 17(5), 5882-5893. Available at: [Link]

  • Zou, Y., et al. (2012). New triazole derivatives as antifungal agents: synthesis via click reaction, in vitro evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 22(8), 2959-2962. Available at: [Link]

  • Rostovtsev, V.V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic Overview and Comparison with the Huisgen Reaction. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]

  • Vanden Bossche, H., et al. (1987). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. British Journal of Clinical Practice. Supplement, 51, 3-10. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • López-Pestaña, J.M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. Available at: [Link]

Sources

Application Note: Facile and Efficient Labeling of Oligonucleotides and DNA with 4-(But-3-yn-1-yl)-1H-imidazole via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the covalent labeling of oligonucleotides and DNA using the versatile reagent 4-(But-3-yn-1-yl)-1H-imidazole. We leverage the power and specificity of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier click chemistry reaction, to conjugate the imidazole moiety to azide-modified nucleic acids.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies from reaction setup to purification and analysis. We delve into the causality behind experimental choices, ensuring a robust and reproducible workflow. The unique properties of the imidazole group offer exciting downstream applications, including the development of artificial metalloenzymes, pH-sensitive probes, and novel therapeutic oligonucleotides.[4][5][6]

Principle of the Method

The core of this labeling strategy is the CuAAC reaction, a highly efficient and bioorthogonal ligation method that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2][7] In this application, an oligonucleotide or DNA strand is first synthesized or modified to contain an azide functional group. This azide-modified nucleic acid is then "clicked" with the terminal alkyne of 4-(But-3-yn-1-yl)-1H-imidazole.

The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[8] To prevent copper-mediated damage to the DNA and to stabilize the catalytically active Cu(I) state, a chelating ligand like Tris-(Benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[7][9][10] The resulting conjugate attaches the imidazole ring to the nucleic acid via a durable and biologically stable triazole linker.

CuAAC_Mechanism cluster_reactants Reactants Oligo_N3 Azide-Modified Oligonucleotide Catalyst Cu(I) Catalyst (CuSO₄ + Na Ascorbate) + Ligand (TBTA) Oligo_N3->Catalyst Imidazole_Alkyne 4-(But-3-yn-1-yl)-1H-imidazole (Alkyne) Imidazole_Alkyne->Catalyst Labeled_Oligo Imidazole-Labeled Oligonucleotide (Stable Triazole Linkage) Catalyst->Labeled_Oligo Click Reaction

Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.

Materials and Reagents

Equipment
  • Microcentrifuge

  • Thermomixer or heat block

  • Vortex mixer

  • Spectrophotometer (e.g., NanoDrop) for nucleic acid quantification

  • HPLC system with a reverse-phase column (for purification and analysis)[11][12]

  • MALDI-TOF or ESI Mass Spectrometer (for analysis)

  • Lyophilizer or vacuum concentrator

  • pH meter

Reagents and Consumables
  • Azide-modified oligonucleotide or DNA (custom synthesis)

  • 4-(But-3-yn-1-yl)-1H-imidazole

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris-(Benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Triethylammonium acetate (TEAA) buffer

  • Sodium acetate (NaOAc), 3 M solution, pH 5.2

  • Ethanol (100% and 70%), ice-cold

  • Acetone, ice-cold

  • Microcentrifuge tubes (1.5 mL, pressure-tight)

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for reaction success. Prepare fresh solutions where noted.

ReagentStock ConcentrationSolventStorage Notes
Azide-Oligonucleotide1 mM (or as desired)Nuclease-free H₂OStore at -20°C. Avoid multiple freeze-thaw cycles.
4-(But-3-yn-1-yl)-1H-imidazole100 mMAnhydrous DMSOStore at -20°C, protected from moisture.
Copper(II) Sulfate100 mMNuclease-free H₂OStore at room temperature.
Sodium Ascorbate1 MNuclease-free H₂OPrepare fresh immediately before use.
TBTA Ligand100 mMAnhydrous DMSOStore at -20°C, protected from moisture.
Cu(II)-TBTA Complex10 mM55% DMSO / 45% H₂OSee Appendix for preparation. Store at room temperature.[1]
TEAA Buffer2 M, pH 7.0Nuclease-free H₂OStore at 4°C.

Experimental Protocols

Protocol: CuAAC Labeling Reaction

This protocol is optimized for a 50 µL final reaction volume. It can be scaled as needed. The final concentration of the azide-oligonucleotide is typically in the range of 20–200 µM.[1]

Workflow A 1. Prepare Reagents (Oligo, Imidazole, Buffer, Catalyst) B 2. Combine Oligo, Buffer, DMSO, and Imidazole-Alkyne A->B C 3. Add Fresh Sodium Ascorbate (Reducing Agent) B->C D 4. Initiate Reaction with Cu(II)-TBTA Complex C->D E 5. Incubate Reaction (Room Temp, Overnight) D->E F 6. Purify Labeled Oligonucleotide (Precipitation or HPLC) E->F G 7. Analyze Product (HPLC, Mass Spectrometry) F->G

Figure 2: High-level workflow for the labeling of oligonucleotides via CuAAC.

Reaction Setup:

  • Prepare Oligonucleotide Mix: In a 1.5 mL pressure-tight microcentrifuge tube, combine the following:

    • Azide-Oligonucleotide (e.g., 5 µL of a 1 mM stock for a 100 µM final concentration).

    • 2 M TEAA buffer, pH 7.0 (5 µL for a 0.2 M final concentration).[1][13][14]

    • Nuclease-free water to bring the volume to 20 µL.

  • Add Solvents and Reagents:

    • Add 25 µL of DMSO (to achieve a final concentration of 50% v/v). Vortex gently. Rationale: DMSO helps to solubilize the reagents, particularly the hydrophobic TBTA ligand and the azide label.

    • Add 2.5 µL of 100 mM 4-(But-3-yn-1-yl)-1H-imidazole stock (for a 5 mM final concentration, a 50x excess over a 100 µM oligo). Vortex gently.

  • Add Reducing Agent:

    • Add 2.5 µL of freshly prepared 1 M Sodium Ascorbate (for a 50 mM final concentration). Vortex briefly.[15] Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. A large excess ensures the copper remains reduced throughout the reaction.

  • Initiate the Reaction:

    • Add 5 µL of 10 mM Cu(II)-TBTA stock solution (for a 1 mM final concentration).[1][14] Rationale: The TBTA ligand stabilizes the Cu(I) ion, preventing both re-oxidation to Cu(II) and the generation of reactive oxygen species that can damage DNA.[7][10]

    • The final reaction volume should be 50 µL.

  • Incubation:

    • Vortex the mixture thoroughly for 30 seconds.

    • Incubate the reaction at room temperature overnight (12-16 hours) in the dark. For some substrates, incubation at 37°C for 4-6 hours may be sufficient.

Protocol: Purification of the Labeled Oligonucleotide

Post-reaction cleanup is essential to remove excess reagents, catalyst, and unlabeled starting material. Ethanol or acetone precipitation is a rapid method for initial cleanup, followed by HPLC for high-purity applications.[11][13]

Method 1: Acetone Precipitation (Recommended for Oligonucleotides)

  • To the 50 µL reaction mixture, add 200 µL of ice-cold acetone (a 4-fold volume excess).[13][14]

  • Mix thoroughly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant, which contains the excess reagents.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. Centrifuge again at >12,000 x g for 5 minutes.

  • Discard the supernatant and briefly air-dry or vacuum-dry the pellet. Do not over-dry.

  • Resuspend the purified oligonucleotide pellet in a suitable buffer (e.g., nuclease-free water or TE buffer).

Method 2: Reverse-Phase HPLC (for High Purity) For applications requiring highly pure material, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[11][16] The addition of the imidazole label increases the hydrophobicity of the oligonucleotide, allowing for separation from the unlabeled starting material.

  • Column: C18 Reverse-Phase Column (e.g., Waters XTerra® MS C18).[11]

  • Mobile Phase A: 0.1 M TEAA in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 30 minutes is a good starting point.

  • Detection: Monitor absorbance at 260 nm (for DNA) and a secondary wavelength if the azide label was a fluorophore.

  • The labeled oligonucleotide will typically elute later than the unlabeled, more hydrophilic starting material. Collect the corresponding peak and lyophilize.

Quality Control and Analysis

Successful labeling should be confirmed by analytical techniques that can detect the mass change associated with the addition of the 4-(But-3-yn-1-yl)-1H-imidazole group.

Analysis TechniqueExpected OutcomeInterpretation
MALDI-TOF or ESI-MS A mass shift corresponding to the addition of C₇H₈N₂ (120.15 Da).A single major peak at the expected mass of the conjugate confirms successful and complete labeling. The absence of the starting material peak indicates high reaction efficiency.[17]
Analytical RP-HPLC A shift to a longer retention time for the product peak compared to the starting material.The appearance of a new, more hydrophobic peak and the disappearance of the starting material peak confirms the reaction has proceeded. Peak integration can be used to estimate purity.[18]
Denaturing PAGE A slight shift in mobility (may not be resolvable for larger oligos).Primarily useful for assessing the integrity of the oligonucleotide post-reaction, ensuring no significant degradation has occurred.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Oxidized/degraded sodium ascorbate.2. Inactive Cu(I) catalyst.3. Problems with azide or alkyne starting materials.1. Always use a freshly prepared solution of sodium ascorbate.2. Ensure proper preparation and storage of the Cu(II)-TBTA complex.3. Verify the integrity and concentration of starting materials via mass spectrometry.
Oligonucleotide Degradation 1. Copper-mediated DNA damage due to insufficient ligand.2. High temperature during incubation or workup.1. Ensure the correct stoichiometry of the Cu-TBTA complex. Consider using water-soluble ligands like THPTA.[9]2. Perform the reaction at room temperature. Avoid prolonged heating.[19]
Precipitation in Reaction 1. Poor solubility of azide or alkyne reagents.2. High concentration of reagents.1. Ensure DMSO concentration is sufficient (~50%). If precipitation persists, briefly heat the vial to 80°C and vortex.[13][14]2. Perform the reaction at a more dilute concentration.

Applications of Imidazole-Labeled Oligonucleotides

The imidazole moiety is not merely a linker; it is a functionally rich heterocycle found in key biological molecules like histidine.[5][20] Its incorporation into DNA opens up a range of advanced applications:

  • Artificial Metalloenzymes: The imidazole nitrogens can coordinate with metal ions, potentially turning the oligonucleotide into a sequence-specific catalyst or artificial nuclease.[4]

  • pH-Sensing Probes: The pKa of the imidazole ring is near physiological pH, allowing the labeled oligonucleotide to act as a probe for local pH changes.

  • Therapeutic Development: Imidazole derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[6][20][21] Incorporating this scaffold could lead to oligonucleotides with novel therapeutic mechanisms.

  • Structural Biology: The imidazole group can serve as a specific attachment point for other labels or act as a probe in NMR studies.

References

  • Click-Chemistry Labeling of Biomolecules and DNA. Broad-Vivid. [Link]

  • What are the general procedures for click chemistry labeling of oligonucleotide and DNA?. Click Chemistry Tools. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Götte, M. et al. (2010). Postsynthetic DNA modification through the copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. [Link]

  • Manetto, A., Warncke, S., & Frischmuth, T. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]

  • RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Waters. [Link]

  • Liu, Y. et al. (2020). On-DNA-1,2,3-Triazole Formation via Click Reaction. PubMed. [Link]

  • Chakraborty, S. et al. (2020). CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne 'click' reaction in water. Nucleic Acids Research, Oxford Academic. [Link]

  • Purification and characterisation of oligonucleotides. ATDBio. [Link]

  • Solutions for Oligonucleotide Analysis and Purification. Agilent. [Link]

  • Analysis & Purification of Therapeutic Oligonucleotides. Agilent. [Link]

  • Zhu, L. et al. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]

  • Ivanova, J. et al. (2007). Sequence-specific artificial ribonucleases. I. Bis-imidazole-containing oligonucleotide conjugates prepared using precursor-based strategy. PMC. [Link]

  • Kumar, D. et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International. [Link]

  • Pop, O. et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

  • Click chemistry and nucleic acids. ATDBio. [Link]

  • Amiri, A. et al. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • Kumar, A. et al. (2022). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. [Link]

  • Pop, O. et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]

  • Sequence-specific post-synthetic oligonucleotide labeling for single-molecule fluorescence applications. Ludwig-Maximilians-Universität München. [Link]

  • El-Sagheer, A. H. & Brown, T. (2017). End-Labeling Oligonucleotides with Chemical Tags After Synthesis. PMC. [Link]

  • Martin, D. et al. (2022). Rapid identification of short oligonucleotide impurities using lithium adduct consolidated MALDI-TOF mass spectrometry. ScienceDirect. [Link]

  • Application Solutions for Oligonucleotides. Waters. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of imidazole derivatives

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Common Side Reactions & Process Optimization

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the classic frustrations of imidazole chemistry: black tar in your Debus-Radziszewski reaction, inseparable regioisomers during alkylation, or unexpected oxazole by-products in your Van Leusen protocol.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose specific failure modes in the synthesis of imidazole therapeutics. We focus on causality —understanding why the side reaction occurred so you can engineer it out of your next run.

Module 1: The Debus-Radziszewski Reaction

Core Issue: Polymerization and "Tar" Formation

The condensation of a 1,2-dicarbonyl (like glyoxal), an aldehyde, and ammonia is the industrial standard for substituted imidazoles. However, it is notorious for turning into a dark, intractable polymer (Maillard-type reaction products) rather than the desired heterocycle.

Troubleshooting Guide

Q: My reaction mixture turned black and viscous within minutes. What happened? A: You likely triggered a runaway exothermic polymerization of the dicarbonyl species.

  • The Cause: High local concentration of glyoxal or benzil in the presence of base (ammonia) without immediate trapping by the aldehyde.

  • The Fix:

    • Temperature Control: Do not mix reagents at reflux. Start at

      
      .
      
    • Ammonia Source: Switch from aqueous ammonia (

      
      ) to Ammonium Acetate (
      
      
      )
      in acetic acid or methanol. The buffered acidity (
      
      
      ) suppresses the polymerization of the dicarbonyl while allowing imine formation.
    • Order of Addition: Add the dicarbonyl dropwise to the mixture of aldehyde and ammonia source.

Q: I am isolating a significant amount of oxazole side products. A: This indicates insufficient ammonia availability or hydrolysis of the intermediate.

  • The Mechanism: If the diimine intermediate hydrolyzes or if ammonia is depleted, the oxygen from the carbonyl participates in the cyclization instead of the nitrogen, yielding an oxazole.

  • The Fix: Use a 4-5 molar excess of ammonium acetate. Ensure the system is sealed if using volatile ammonia sources.

Visualizing the Divergent Pathway

DebusReactionStart1,2-Dicarbonyl(e.g., Glyoxal)DiimineDiimine IntermediateStart->Diimine + NH3 (Controlled pH)PolymerDark Polymer/Tar(SIDE REACTION)Start->Polymer High pH / High Conc.AmmoniaAmmonia Source(Excess)AldehydeAldehydeOxazoleOxazole Derivative(Low NH3)Diimine->Oxazole Hydrolysis / Low NH3ImidazoleTarget ImidazoleDiimine->Imidazole + Aldehyde

Figure 1: The critical divergence in Debus-Radziszewski synthesis. Control of pH and stoichiometry prevents the red failure pathways.

Module 2: Regioselectivity in N-Alkylation

Core Issue: Formation of N1 vs. N3 Isomers

When you alkylate a 4-substituted imidazole, you often get a frustrating mixture of 1,4- and 1,5-substituted products. This arises because the imidazole anion is a resonance hybrid, sharing the negative charge between both nitrogens.

Troubleshooting Guide

Q: I need the 1,4-isomer, but I'm getting a 50:50 mixture. How do I direct the alkylation? A: You must exploit Steric Hindrance and Tautomeric Preference .

  • Steric Rule: If you have a bulky group at C4 (e.g., Phenyl, t-Butyl), the alkylating agent will prefer the distal nitrogen (N1) to avoid steric clash.

  • The "SEM Switch" Protocol (High Reliability): If direct alkylation fails to be selective:

    • Protect: React the imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). This usually goes to the less hindered N1 position.

    • Quaternize: Alkylate the other nitrogen (N3) with your desired R-group (forming an imidazolium salt).

    • Deprotect: Remove the SEM group (using TBAF). This leaves the alkyl group on the position that was originally N3, effectively reversing the selectivity.

Q: Does the base matter? A: Yes.

  • NaH / DMF: Promotes a "naked" anion, often leading to poor selectivity (thermodynamic control).

  • 
     / MeCN:  The "Cesium Effect" can sometimes improve regioselectivity due to specific coordination with the nitrogen lone pairs, though steric factors remain dominant [1].
    
Regioselectivity Data Table
ConditionSubstrate (C4-Subst.)Major ProductSelectivity Ratio (Approx)
NaH, DMF Phenyl (Bulky)1,4-isomer60:40 to 70:30

, Acetone
Methyl (Small)Mixture~50:50
Trityl Protection AnyN-Trityl (N1)>95:5 (Steric control)
SEM Switch Any1,5-isomer>90:10 (via N3 alkylation)
Module 3: Van Leusen Synthesis (TosMIC)

Core Issue: Oxazole Formation and Unreacted Isocyanide

The reaction of Tosylmethyl Isocyanide (TosMIC) with aldimines is a powerful route to 1,5-disubstituted imidazoles. However, it is sensitive to moisture and proton sources.

Troubleshooting Guide

Q: I isolated an oxazole instead of an imidazole. A: You likely skipped the imine formation step or had hydrolysis.

  • The Cause: If TosMIC reacts directly with an aldehyde (instead of an imine), it forms an oxazole.[1] This happens if the amine component failed to condense with the aldehyde first.

  • The Fix: Use the Two-Step Protocol . Pre-form the imine (Aldehyde + Amine +

    
     in DCM) and verify conversion by NMR before adding TosMIC and base (
    
    
    ).

Q: The reaction stalled; I have unreacted TosMIC. A: Your base might be too weak, or the solvent is "wet."

  • The Mechanism: The deprotonation of TosMIC (

    
     to the sulfonyl) requires a base. Water quenches the TosMIC anion immediately.
    
  • The Fix: Use anhydrous MeOH/DME. Ensure the base (typically

    
     or 
    
    
    ) is dry.
Module 4: Purification & Isolation

Core Issue: Tailing on Silica Gel

Q: My product streaks (tails) on the column and co-elutes with impurities. A: Imidazoles are basic (


Self-Validating Purification Protocol:

  • Pre-treat Silica: Slurry your silica in the eluent containing 1% Triethylamine (TEA) . This neutralizes the acidic sites.[2]

  • Eluent System: Use DCM:MeOH (95:5) + 1%

    
     (aq). The ammonia competes for the silanol sites, sharpening the imidazole peak.
    
  • Alternative: Switch to Neutral Alumina stationary phase if the compound is acid-sensitive.

References
  • Regioselective N-Alkylation: BenchChem Technical Support. "Enhancing Regioselectivity of Imidazole Substitution Reactions." (2025).[3] Link

  • Debus-Radziszewski Mechanism: ACS Earth and Space Chemistry. "pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets." (2019). Link

  • Van Leusen Side Reactions: Beilstein Journal of Organic Chemistry. "One-step synthesis of imidazoles from Asmic." (2021).[4] Link

  • General Synthesis & Purification: Organic Chemistry Portal. "Van Leusen Imidazole Synthesis." Link

  • Glyoxal Polymerization: ResearchGate. "Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal." (2025). Link

Troubleshooting low yield in N-alkylation of imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low yield in N-alkylation of imidazole Content type: Technical Support Center Guide

Executive Summary

N-alkylation of imidazole is a fundamental transformation in the synthesis of ionic liquids, antifungal azoles, and bioactive alkaloids. While theoretically a simple SN2 substitution, practical execution often suffers from three primary failure modes: incomplete conversion (kinetic stalling), poor regioselectivity (N1 vs. N3 isomerism), and isolation failure (product loss to the aqueous phase).

This guide moves beyond standard textbook procedures to address the specific physicochemical pitfalls of the imidazole ring—specifically its amphoteric nature (pKa ~14.4 for NH, ~7.0 for conjugate acid) and high water solubility.

Diagnostic Workflow

Before altering reagents, identify where the yield is being lost. Use this logic tree to diagnose your specific failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude Reaction (TLC/LCMS) Before Workup Start->CheckTLC SM_Remains Significant Starting Material? CheckTLC->SM_Remains Yes MultiSpot Multiple New Spots? CheckTLC->MultiSpot Mixture CleanCrude Crude looked good, but mass recovery is low CheckTLC->CleanCrude Clean Conversion CheckBase Diagnostic: Base Strength/Solubility Is the base deprotonating the NH? SM_Remains->CheckBase CheckMoisture Diagnostic: Moisture Contamination NaH is dead; Solvent is wet SM_Remains->CheckMoisture CheckQuat Diagnostic: Quaternization (Dialkylation to Imidazolium salt) MultiSpot->CheckQuat CheckRegio Diagnostic: Regioisomers (N1 vs N3 selectivity) MultiSpot->CheckRegio CheckAq Diagnostic: Aqueous Loss Product is water soluble CleanCrude->CheckAq

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in imidazole alkylation.

Troubleshooting Guide (FAQ)

Issue 1: Incomplete Conversion (The Kinetic Trap)

User Question: "I am using K₂CO₃ in acetone at reflux, but after 24 hours, 50% of my starting imidazole remains. Adding more alkyl halide doesn't help."

Technical Insight: This is a classic solubility-basicity mismatch . The pKa of imidazole is ~14.4. While K₂CO₃ is theoretically basic enough in equilibrium, its poor solubility in acetone limits the concentration of the active nucleophile (the imidazolide anion). Furthermore, alkyl chlorides are often too sluggish for this heterogeneous system.

Corrective Actions:

  • Switch Solvent: Move to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents dissolve the inorganic base and solvate the cation, leaving the carbonate anion "naked" and more reactive.

  • The "Cesium Effect": Substitute K₂CO₃ with Cs₂CO₃ . Cesium has a larger ionic radius (1.67 Å vs 1.38 Å for K+), which weakens the ion pairing with the imidazolide anion, significantly increasing nucleophilicity [1].

  • Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ (converting R-Cl to reactive R-I) and acts as a phase transfer catalyst.

Issue 2: The "Missing Mass" (Workup Failure)

User Question: "LCMS showed 100% conversion to the product. I quenched with water, extracted with Ethyl Acetate, and washed with brine. My final yield is 15%."

Technical Insight: Simple N-alkyl imidazoles (especially methyl/ethyl derivatives) are highly water-soluble and behave as surfactants. In an acidic or neutral aqueous wash, the basic imidazole nitrogen (pKa of conjugate acid ~7.0) can protonate, trapping the molecule in the aqueous phase as a salt. Even as a neutral species, the high polarity favors water over non-polar organic solvents.

Corrective Actions:

  • Eliminate Water: If using DMF/NaH, do not perform an aqueous workup. Filter the solid salts (NaCl/NaBr) through Celite and evaporate the DMF under high vacuum.

  • Salting Out: If an aqueous wash is unavoidable, saturate the aqueous layer completely with NaCl or K₂CO₃. This "salting out" effect forces the organic product back into the organic phase.

  • Solvent Switch: Replace Ethyl Acetate with DCM (Dichloromethane) or Chloroform for extraction. Imidazoles have much better distribution coefficients in chlorinated solvents.

  • Continuous Extraction: For highly soluble derivatives, use a liquid-liquid continuous extractor for 12-24 hours.

Issue 3: Regioselectivity Nightmares (N1 vs. N3)

User Question: "I am alkylating a 4-substituted imidazole. I get a 50:50 mixture of two isomers. How do I favor one?"

Technical Insight: In unsymmetrical imidazoles, the N-H proton tautomerizes rapidly between N1 and N3.

  • Steric Control: Alkylation generally favors the less hindered nitrogen (the one furthest from the substituent).

  • Electronic Control: Electron-withdrawing groups (EWG) make the adjacent nitrogen less nucleophilic, favoring alkylation at the distal nitrogen .[1]

Corrective Actions:

  • Base Selection: Use a bulky base? No. The base removes the proton, creating a resonance-stabilized anion where the charge is delocalized. The alkylation step determines selectivity.

  • Protecting Group Strategy: If high regioselectivity is required and cannot be achieved directly, protect the N1 position (e.g., with a Trityl or SEM group), functionalize the carbon skeleton, and then deprotect/alkylate.

  • Thermodynamic Control: Some isomers are kinetically favored but thermodynamically less stable. Heating the reaction (reversible alkylation is rare but possible with specific leaving groups) or synthesizing the ring de novo may be required for 100% selectivity [2].

Issue 4: Over-Alkylation (Quaternization)

User Question: "I see a very polar spot on the baseline of my TLC that doesn't move. My yield of the desired product is moderate."

Technical Insight: The product (N-alkyl imidazole) is still a nucleophile.[2] If excess alkyl halide is present, it will react again to form the dialkyl imidazolium salt (quaternary ammonium), which is ionic and stays on the TLC baseline.

Corrective Actions:

  • Stoichiometry: Use a slight deficiency of alkyl halide (0.95 eq) relative to the imidazole.[2] It is easier to separate unreacted starting material (which is acidic/polar) than the quaternary salt.

  • Order of Addition: Add the alkyl halide dropwise to the imidazole/base mixture. This ensures the concentration of alkyl halide is never high enough to compete for the product.

Validated Experimental Protocols

Protocol A: The "Standard" (NaH in DMF)

Best for: Unreactive substrates, sterically hindered electrophiles.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF (0.5 M) . Cool to 0°C.[2][3]

  • Addition: Add the Imidazole (1.0 eq) dissolved in minimal DMF dropwise.

    • Observation: Evolution of H₂ gas.[2] Stir at 0°C for 30 mins until bubbling ceases.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise at 0°C. Allow to warm to RT.

  • Workup (Low Solubility Product): Pour into ice water. Filter the precipitate.[4][5]

  • Workup (High Solubility Product): DO NOT POUR INTO WATER. Filter through a Celite pad to remove NaBr. Concentrate DMF on a rotavap (bath temp 50°C, <10 mbar). Purify residue directly.

Protocol B: The "Mild & Selective" (Cs₂CO₃ in MeCN)

Best for: Acid-sensitive substrates, avoiding strong bases.

  • Mixture: Combine Imidazole (1.0 eq) , Cs₂CO₃ (1.5 eq) , and Acetonitrile (0.2 M) in a flask.

  • Alkylation: Add Alkyl Halide (1.1 eq) .

  • Reaction: Heat to reflux (80°C) for 4-16 hours.

  • Workup: Filter off the inorganic solids. Evaporate the solvent. This often yields analytically pure material without extraction [3].

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Large scale, avoiding anhydrous solvents.

  • Mixture: Dissolve Imidazole (1.0 eq) and Alkyl Halide (1.2 eq) in Toluene or DCM .

  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%) .

  • Base: Add 30% aqueous NaOH (2.0 eq) .

  • Reaction: Stir vigorously at RT or mild heat. The TBAB shuttles the hydroxide anion into the organic layer to deprotonate the imidazole.

  • Workup: Separate layers. Wash organic layer once with brine. Dry and evaporate.[3][4]

Technical Data & Comparison

Table 1: Base & Solvent Effects on Yield

Comparison of conditions for alkylation of 4-nitroimidazole (EWG substrate).

BaseSolventTempYieldNotes
K₂CO₃ AcetoneReflux45%Slow conversion due to poor solubility.
K₂CO₃ DMF80°C82%Improved solubility aids reaction.
Cs₂CO₃ MeCNReflux94% "Cesium Effect" maximizes nucleophilicity.
NaH THF0°C->RT88%Fast, but requires strict anhydrous conditions.
NaOH Toluene/H₂ORT75%PTC method. Good yield but requires separation.
Mechanism of Action: The Cesium Effect

The superiority of Cesium Carbonate is derived from the "Naked Anion" hypothesis.

CesiumEffect K K+ Im1 Im- K->Im1 Tight Ion Pair (Low Reactivity) Cs Cs+ Im2 Im- Cs->Im2 Loose Ion Pair (High Reactivity)

Figure 2: Larger ionic radius of Cesium (right) leads to weaker coulombic attraction with the imidazolide anion compared to Potassium (left), increasing the availability of the anion for nucleophilic attack.

References

  • Flessner, T. et al. (2004). "The Cesium Effect: Syntheses of N-Alkylimidazoles." Synlett, 2004(10), 1733-1736.

  • Lellouche, J. P. et al. (2008).[6] "Regioselective N-Alkylation of Imidazoles." Beilstein Journal of Organic Chemistry, 4, 43.

  • Salvatore, R. N. et al. (2002). "Cesium Carbonate Promoted N-Alkylation of Indoles and Imidazoles."[7] Journal of Organic Chemistry, 67(6), 2353-2356.

  • BenchChem Technical Support. (2025). "Troubleshooting N-Alkylation Reactions of Imidazole."

Sources

How to avoid homo-coupling in cross-coupling reactions of imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, the cross-coupling of imidazoles—whether via traditional Suzuki-Miyaura pathways or advanced direct C-H arylation—has become a cornerstone of medicinal chemistry. However, a pervasive failure mode in these reactions is the formation of homo-coupled dimers (e.g., imidazole-imidazole or aryl-aryl dimers).

As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. We will address the fundamental organometallic causality behind homo-coupling and provide you with self-validating protocols to rescue your reaction yields.

Mechanistic Root Cause Analysis

Before adjusting equivalents or changing solvents, we must understand the kinetic bottlenecks that divert the catalytic cycle toward degradation.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar-Pd(II)-Im) OxAdd->TransMet Im-B(OH)2 or Im-H O2 O2 / Oxidants / Free Pd(II) OxAdd->O2 Catalyst Degradation Cross Cross-Coupling Product (Desired) TransMet->Cross Reductive Elimination Cross->Pd0 Pd(0) Regeneration Homo Homo-Coupling Product (Undesired Dimer) O2->Homo Double Transmetalation

Divergent pathways in Pd-catalyzed cross-coupling: Desired cycle vs. oxidative homo-coupling.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant boronic acid homocoupling during the Suzuki-Miyaura coupling of my imidazole substrate? A1: Homocoupling of boronic acids is primarily driven by the presence of free Pd(II) species and trace oxygen in the reaction mixture[1]. Oxygen facilitates the off-cycle oxidation of the Pd(0) resting state to Pd(II). This rogue Pd(II) species undergoes a double transmetalation with the boronic acid, followed by reductive elimination to form the dimer. High instantaneous concentrations of the boronate ester exacerbate this pathway. To fix this, you must suppress off-cycle Pd(II) accumulation by utilizing rigorous subsurface sparging and adding a mild reducing agent (like potassium formate)[1].

Q2: My bromo-imidazole is undergoing debromination and subsequent homocoupling. How can I suppress this? A2: Debromination (hydrodehalogenation) occurs when your base or protic solvent acts as a hydride donor to the Ar-Pd(II)-X intermediate[2]. Unprotected N-H imidazoles are particularly susceptible because the acidic proton can alter the electronic environment and coordinate improperly with the catalyst. To prevent this, switch from strong bases to milder alternatives like Cesium Fluoride (CsF) to prevent hydride generation, and protect the imidazole nitrogen with a Boc or SEM group to sterically shield the ring[2].

Q3: I am performing a direct C-H arylation of an imidazole, but I get high amounts of aryl halide homocoupling. What is the mechanistic failure here? A3: In direct arylation, if the C-H activation step is sluggish compared to the oxidative addition of the aryl halide, the catalytic cycle stalls at the Ar-Pd(II)-X intermediate. To relieve this bottleneck, the intermediate disproportionates or reacts with another equivalent of aryl halide, leading to homocoupling[3]. Implementing a cooperative bimetallic system (e.g., a Cu-NHC co-catalyst alongside a Pd-NHC catalyst) fundamentally alters the mechanism. The Copper complex rapidly activates the imidazole C-H bond and smoothly transmetalates the heteroaryl fragment to the Pd center, effectively outpacing the homocoupling degradation pathway[3].

Quantitative Impact of Reaction Parameters

To illustrate the causality of our troubleshooting steps, review the following validated data summarizing how specific parameter changes shift the reaction from homocoupling to the desired cross-coupling.

Reaction ParameterConditionCross-Coupling YieldHomocoupling YieldMechanistic Rationale
Atmosphere Headspace Inerting Only75%15%Residual dissolved O₂ oxidizes Pd(0) to Pd(II), promoting double transmetalation[1].
Atmosphere Subsurface N₂ Sparge92%<2%Rigorous removal of dissolved O₂ prevents off-cycle Pd(II) accumulation[1].
Reagent Addition Bolus Addition68%22%High local concentration of boronate favors dimerization over cross-coupling[1].
Reagent Addition Slow Dosing (Syringe Pump)94%<1%Keeps instantaneous boronate concentration low, strictly favoring the cross-coupling cycle[1].
Catalyst System Pd-only (C-H Arylation)45%30%Sluggish C-H activation stalls the cycle, leading to aryl halide dimerization[3].
Catalyst System Pd/Cu-NHC Cooperative88%<5%Cu co-catalyst rapidly activates the C-H bond, accelerating transmetalation to Pd[3].

Troubleshooting Workflow & Self-Validating Protocols

Workflow Start Identify Homo-Coupling Impurity Type Which partner is dimerizing? Start->Type Boronic Boronic Acid / Ester Dimer (Suzuki-Miyaura) Type->Boronic Halide Aryl/Imidazole Halide Dimer (Direct Arylation / Suzuki) Type->Halide Sol1 1. Subsurface N2 Sparge 2. Slow Addition of Boronate 3. Add K-Formate Boronic->Sol1 Sol2 1. Switch to Pd-NHC/Cu Co-catalyst 2. Use Milder Base (CsF) 3. Protect Imidazole N-H Halide->Sol2

Decision matrix for diagnosing and resolving homo-coupling impurities in imidazole cross-coupling.

Protocol 1: Suppressing Boronic Acid Homocoupling in Suzuki-Miyaura Reactions

Objective: Eliminate boronic acid dimerization during the Suzuki coupling of bromo-imidazoles by controlling free Pd(II) and instantaneous reagent concentration[1].

  • Step 1: Rigorous Degassing. Instead of standard vacuum/backfill cycles, perform a subsurface N₂ sparge of the solvent mixture (e.g., THF/Water) for 30 minutes.

    • Validation Check: Use a dissolved oxygen (DO) probe to confirm DO is <0.5 ppm before proceeding. If >0.5 ppm, continue sparging.

  • Step 2: Catalyst & Scavenger Loading. Add the bromo-imidazole (1.0 eq), Pd catalyst (e.g., heterogeneous Palladium black or Pd(dppf)Cl₂, 0.05 eq), base, and Potassium Formate (0.1 eq) to the reactor. The formate acts as a mild reducing agent to scavenge adventitious Pd(II) back to the active Pd(0) resting state[1].

  • Step 3: Syringe Pump Dosing. Dissolve the boronic acid (1.2 eq) in the degassed solvent. Add this solution dropwise via a syringe pump over 2-4 hours at the target reaction temperature.

    • Validation Check: Pull a 50 µL aliquot at the 1-hour mark. LC-MS analysis should show product formation with <1% dimer mass. If the dimer peak exceeds 2%, decrease the dosing rate by 50% to prevent boronate pooling.

Protocol 2: Cooperative Pd/Cu Catalyzed Direct C-H Arylation

Objective: Prevent aryl halide homocoupling during the direct C-H arylation of unactivated imidazoles by kinetically accelerating the transmetalation step[3].

  • Step 1: Bimetallic Catalyst Assembly. In an inert glovebox, combine [Pd(Cl)(cin)(NHC)] (3 mol%) and[Cu(OH)(NHC)] (5 mol%) in anhydrous, degassed anisole. The use of anisole minimizes solvent-induced side reactions compared to highly polar aprotic solvents[4].

  • Step 2: Substrate Addition. Add the unactivated imidazole (1.5 eq), the aryl halide (1.0 eq), and a mild base (e.g., Cs₂CO₃).

  • Step 3: Thermal Activation. Seal the vessel and heat the reaction to 110 °C for 12 hours.

    • Validation Check: Monitor the consumption of the aryl halide via GC-FID at 4 hours. The absence of the biaryl dimer peak confirms that the Cu-mediated transmetalation is successfully outcompeting the disproportionation pathway[3]. If homocoupling is detected, verify the integrity of the Cu(OH)(NHC) co-catalyst, as degraded copper will fail to activate the C-H bond.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | ResearchGate | 1

  • A cooperative Pd–Cu system for direct C–H bond arylation | RSC Publishing | 3

  • Preventing debromination in Suzuki coupling of bromo-imidazoles | Benchchem | 2

  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole | Preprints.org | 4

Sources

Technical Support Center: Navigating the Challenges of Imidazole Compound Solubility in Reaction Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex issue of poor imidazole compound solubility in reaction solvents. Our goal is to equip you with the knowledge and practical strategies to overcome these hurdles, ensuring the success of your chemical syntheses and experimental workflows.

Introduction: The Imidazole Solubility Conundrum

Imidazole and its derivatives are cornerstone structures in medicinal chemistry and materials science, prized for their diverse biological activities and versatile chemical properties.[1][2][3] However, their successful application in synthesis is frequently hampered by solubility issues. The polarity and hydrogen bonding capabilities of the imidazole ring, coupled with the varied physicochemical properties of its substituents, can lead to poor solubility in a range of common reaction solvents.[4][5][6] This guide will dissect the underlying causes of these solubility challenges and provide a systematic approach to resolving them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a foundational understanding of imidazole solubility.

Q1: Why is my imidazole-based starting material not dissolving in the recommended reaction solvent?

A1: Several factors can contribute to this common issue. The principle of "like dissolves like" is a good starting point for understanding solubility.[7] Imidazole itself is a polar compound and is soluble in water and other polar solvents.[6][8][9] However, the solubility of substituted imidazoles can vary dramatically based on the nature of the substituents.

  • Substituent Effects: Large, nonpolar substituents (e.g., phenyl rings) can significantly decrease solubility in polar solvents.[4][5] Conversely, polar functional groups may enhance solubility in polar media.

  • Crystalline Structure: The crystal lattice energy of your solid imidazole compound plays a crucial role. A highly stable crystal structure will require more energy to break apart and dissolve.

  • Solvent Polarity Mismatch: The chosen solvent may not have the appropriate polarity to effectively solvate your specific imidazole derivative.[10][11]

Initial Troubleshooting Steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility.

  • Gentle Heating: Cautiously warming the mixture can often increase solubility.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.

  • Small-Scale Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents with different polarities (e.g., THF, DMF, DMSO, methanol, toluene).[10][11][12]

Q2: I'm observing my imidazole product crashing out of the reaction mixture. What's happening and how can I prevent it?

A2: Product precipitation during a reaction is a clear indicator that its solubility limit has been exceeded in the reaction medium. This can be due to several factors:

  • Increased Concentration: As the reaction progresses, the concentration of the product increases, eventually surpassing its solubility in the chosen solvent.

  • Change in Polarity: The product may have a significantly different polarity compared to the starting materials, making it less soluble in the initial solvent system.

  • Temperature Changes: If the reaction was heated, subsequent cooling can cause the product to precipitate.

Preventative Measures:

  • Solvent System Modification: Consider using a solvent mixture (co-solvents) to better accommodate the solubility of both reactants and products.[13][14][15]

  • Reaction at Higher Dilution: Running the reaction at a lower concentration can keep the product below its solubility threshold.

  • Temperature Control: If the product is more soluble at higher temperatures, maintaining the reaction temperature throughout the process and during initial workup steps can prevent premature precipitation.

Part 2: Advanced Troubleshooting & Solution-Oriented Protocols

This section provides detailed strategies and step-by-step protocols to systematically address and resolve poor imidazole solubility.

Issue 1: Persistent Insolubility in a Single Solvent System

When a single solvent fails to provide adequate solubility, a more systematic approach is required.

The use of a co-solvent, a water-miscible solvent added to the primary solvent, can significantly enhance the solubility of poorly soluble compounds by reducing the interfacial tension between the solute and the solvent.[13][14][15]

Experimental Protocol: Co-Solvent Screening

  • Primary Solvent Selection: Choose a primary solvent in which your starting materials have at least partial solubility.

  • Co-Solvent Candidates: Select a range of miscible co-solvents with varying polarities (e.g., methanol, ethanol, isopropanol, THF, dioxane, DMF, DMSO).

  • Solubility Testing:

    • In a series of vials, add a pre-weighed amount of your imidazole compound.

    • To each vial, add a fixed volume of the primary solvent.

    • Incrementally add a co-solvent to each vial, vortexing after each addition, until the compound dissolves.

    • Record the volume of co-solvent required for dissolution.

  • Optimization: The ideal co-solvent system will be the one that dissolves the compound with the smallest percentage of co-solvent, while also being compatible with the reaction conditions.

Data Summary: Example of Co-Solvent Screening for a Phenyl-Substituted Imidazole in Toluene

Co-SolventVolume % Required for DissolutionObservations
Methanol15%Clear solution
THF25%Clear solution
DMF10%Clear solution, may be difficult to remove post-reaction

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1][6] This property can be exploited to increase solubility in aqueous or protic solvents. The nitrogen at the 3-position is basic (pKa of the conjugate acid is ~7) and can be protonated in acidic conditions to form a more soluble imidazolium salt.[8][16][17] Conversely, the N-H proton at the 1-position is weakly acidic and can be deprotonated by a strong base to form an imidazolate salt, which can also exhibit different solubility characteristics.[7][18]

Workflow for pH-Dependent Solubility Assessment

ph_solubility_workflow start Start: Insoluble Imidazole Compound add_acid Add dilute acid (e.g., HCl) start->add_acid add_base Add dilute base (e.g., NaOH) start->add_base dissolved_acid Compound Dissolves (Imidazolium Salt Formation) add_acid->dissolved_acid no_change No Change in Solubility add_acid->no_change dissolved_base Compound Dissolves (Imidazolate Salt Formation) add_base->dissolved_base add_base->no_change

Caption: Workflow for assessing pH-dependent solubility.

Experimental Protocol: pH Adjustment

  • Dispersion: Suspend a known amount of the imidazole compound in an aqueous or protic solvent.

  • Acidification: Slowly add a dilute acid (e.g., 1M HCl) dropwise while monitoring for dissolution. If the compound dissolves, it indicates the formation of a more soluble salt.

  • Basification: In a separate experiment, slowly add a dilute base (e.g., 1M NaOH) to the suspension. Observe for any changes in solubility.

  • Reaction Compatibility: Ensure that the adjusted pH is compatible with your planned reaction conditions and the stability of your reactants.

Issue 2: Solubility is Achieved, but Reaction Yield is Low

In some cases, even when solubility is achieved, the reaction may not proceed efficiently. This can be due to unfavorable solvent-reactant interactions.

For particularly challenging compounds, especially in aqueous or bioprocess contexts, solubility-enhancing additives can be employed.

  • Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[19][20] Common examples include Tween® and sodium dodecyl sulfate (SDS).[21][22]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[23][24]

Considerations for Using Additives:

  • Reaction Interference: Ensure the additive does not interfere with the reaction chemistry.

  • Purification Challenges: The additive will need to be removed during product purification.

Logical Relationship of Solubility Enhancement Techniques

solubility_enhancement cluster_physical Physical Methods cluster_chemical Chemical Methods problem Poor Imidazole Solubility temp Temperature Adjustment problem->temp sonication Sonication problem->sonication solvent Solvent Screening problem->solvent ph_adjust pH Adjustment problem->ph_adjust additives Additives (Surfactants, Cyclodextrins) problem->additives cosolvent Co-Solvency solvent->cosolvent

Caption: Interplay of solubility enhancement techniques.

Part 3: Summary and Best Practices

  • Systematic Approach: Always start with simple methods like heating and sonication before moving to more complex strategies like co-solvents or additives.

  • Solvent Selection is Key: The choice of solvent is critical and can significantly impact reaction yield and kinetics, not just solubility.[10][11]

  • Consider the Entire Process: Think about how your chosen solubility enhancement method will affect downstream processes like reaction workup and product purification.[10][25]

  • Safety First: When working with solvents and additives, always adhere to appropriate safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area.[7]

By understanding the principles of imidazole solubility and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these common challenges and streamline their synthetic workflows.

References

  • Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
  • Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays - Benchchem.
  • Optimizing reaction conditions for the synthesis of disubstituted imidazoles. - Benchchem.
  • Imidazole - Solubility of Things.
  • reaction condition optimization for sodium imidazole synthesis - Benchchem.
  • The Solubility of Sodium Imidazole in Organic Solvents: A Technical Guide - Benchchem.
  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar.
  • An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole - Benchchem.
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Solubilization techniques used for poorly water-soluble drugs - PMC.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • Imidazole: Properties, Structure & Uses in Chemistry Explained - Vedantu.
  • issues with imidazole buffer preparation and pH adjustment - Benchchem.
  • Affects of imidazole on protein solubility and labeling reactions? - ResearchGate.
  • Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses.
  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC.
  • Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC.
  • Adjusting the pH of KHPO4 buffer after addition of imidazole? - ResearchGate.
  • Solubility enhancement techniques: A comprehensive review.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations.
  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design - ACS Publications.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking - MDPI.
  • US3915982A - Imidazole derivatives and process for their preparation - Google Patents.
  • Surfactant - Wikipedia.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Change of pH of Phosphate buffer with Imidazole - General Lab Techniques.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.

Sources

Preventing decomposition of 4-(But-3-yn-1-yl)-1H-imidazole during workup

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic: Why is Your Compound Decomposing?

The decomposition of 4-(But-3-yn-1-yl)-1H-imidazole is rarely a single event; it is typically a cascade failure caused by the synergistic reactivity of its two functional groups: the basic imidazole ring and the terminal alkyne .

If you are observing "black tar" formation, yield loss on silica, or insolubility after concentration, you are likely encountering one of three specific failure modes:

A. The "Auto-Catalytic" Glaser Coupling (Primary Suspect)

This molecule is uniquely self-destructive because it contains both the substrate (terminal alkyne) and the base (imidazole) required for Glaser coupling.

  • Mechanism: Trace copper (from Click/Sonogashira synthesis) coordinates to the imidazole nitrogen. In the presence of air (during workup), this complex catalyzes the oxidative homocoupling of the alkyne tail.

  • Result: Formation of insoluble 1,3-diyne dimers and oligomers (turning the oil black).

B. Silica-Induced Sequestration
  • Mechanism: The imidazole N3 nitrogen (

    
    ) effectively protonates on the acidic silanol groups of standard silica gel.
    
  • Result: The compound "streaks" or adheres permanently to the column. Users often mistake this retention for decomposition.

C. Alkyne-Allene Isomerization
  • Mechanism: Exposure to strong bases (pH > 12) or high heat during distillation can cause the terminal alkyne to isomerize into an internal allene, which is highly unstable and polymerizes rapidly.

Visualizing the Failure Pathways

The following diagram illustrates the critical decision points where decomposition occurs.

DecompositionPathways Crude Crude Reaction Mix (Contains Trace Cu/Pd) AirExposure Exposure to Air (Rotovap/Filtration) Crude->AirExposure Workup Scavenge Metal Scavenging (EDTA/Thiol) Crude->Scavenge Silica Standard Silica Chromatography AirExposure->Silica Purification Tar Black Tar (Glaser Oligomers) AirExposure->Tar Trace Metals Present (Auto-catalysis) Loss Product Retention (Salt Formation) Silica->Loss Acidic Silanols Neutralize TEA-Neutralized Silica Silica->Neutralize Stable Stable Isolated Product Scavenge->Stable Inert Atm. Neutralize->Stable

Figure 1: Critical failure points in the workup of imidazole-alkynes. Red paths indicate common errors; green paths indicate the corrective protocols.

The "Gold Standard" Workup Protocol

To isolate this molecule successfully, you must break the causality of the Glaser coupling by removing metals before exposing the mixture to air/concentration.

Phase 1: Quench & Scavenge (The "Blue-Check" Step)

Do not skip this step even if you filtered the catalyst.

  • Dilution: Dilute the reaction mixture with EtOAc or DCM.

  • Chelation Wash: Wash the organic layer 3x with 10% aqueous EDTA (disodium salt) adjusted to pH 8-9.

    • Why: EDTA sequesters Cu(II) and Pd(II) more effectively than ammonium chloride for imidazole complexes.

    • Visual Check: If the aqueous layer turns blue (copper-EDTA complex), repeat the wash until colorless.

  • Final Wash: Wash once with Brine to remove residual EDTA.

Phase 2: Isolation & Concentration[1]
  • Drying: Dry over

    
     (avoid 
    
    
    
    as it is slightly acidic and can trap imidazoles).
  • Temperature Control: Concentrate on a rotary evaporator at < 35°C .

    • Warning: Do not heat to dryness if the oil is dark. Add a stabilizer (see below) if storing.

Phase 3: Purification (The Neutralized Column)

Standard silica gel will destroy your yield. You must use a deactivated stationary phase.

Option A: Triethylamine (TEA) Deactivation (Recommended)

  • Prepare the silica slurry using Hexanes/EtOAc + 1% Triethylamine .

  • Flush the column with 2 column volumes of this solvent before loading the sample.

  • Elute with a gradient of EtOAc/Hexanes (containing 1% TEA) or DCM/MeOH (containing 1%

    
    ).
    

Option B: Alumina [1]

  • Use Neutral Alumina (Brockmann Grade III) .

  • Alumina is less acidic than silica and minimizes imidazole tailing without amine additives.[1]

Stability Data & Solvent Compatibility

Solvent/ConditionCompatibilityRisk Factor
Chloroform (

)
Low Acidic traces in

can induce polymerization over time. Filter through basic alumina before NMR.
DMSO Medium Good solubility, but difficult to remove without high heat (risk of decomposition).
Methanol High Excellent solvent. Proticity stabilizes the imidazole nitrogen.
Acetone Medium Avoid strong basic conditions in acetone (risk of aldol-like side reactions).
Storage -20°C / Argon Store as a solution in benzene or toluene if possible. Neat oils polymerize faster.

Troubleshooting & FAQs

Q: The oil turned into a black solid immediately after rotovap. What happened? A: You likely experienced rapid Glaser coupling . This happens when the concentration of alkyne increases during evaporation in the presence of residual copper and oxygen.

  • Fix: You must perform the EDTA wash described in Phase 1. If the product is already black, try re-dissolving in DCM and filtering through a short plug of silica to remove the oligomers (which are usually much more polar/insoluble).

Q: My compound is stuck at the baseline of the TLC plate. A: The imidazole is protonated by the silica.

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexanes and dry it before spotting your compound. Run the TLC in a solvent system containing 1%

    
     or TEA.
    

Q: Can I distill this compound? A: Do not distill. Terminal alkynes with nitrogen heterocycles are potential explosion hazards upon heating due to exothermic polymerization. Use column chromatography or recrystallization (if solid) only.

Q: Can I store it as the HCl salt? A: Use Caution. While HCl salts stabilize the imidazole, strong acids can hydrate the terminal alkyne to a ketone (markovnikov hydration) over long periods.

  • Alternative: Form the Oxalate or Fumarate salt. These are gentler, often crystalline, and stabilize the base without degrading the alkyne.

References

  • Glaser Coupling Mechanisms & Prevention

    • Source: BenchChem Technical Support.[2][3] "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling."

    • Key Insight: Copper removal and inert atmosphere are non-negotiable for terminal alkynes.
  • Purification of Imidazoles

    • Source: RSC Advances.
    • Key Insight: Use of 1% Triethylamine to deactivate silica silanols prevents streaking and yield loss.[1]

  • Metal Scavenging Protocols

    • Source: Organic Process Research & Development.
    • Key Insight: EDTA and Thiol-based scavengers are superior to simple aqueous washes for N-heterocycles.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 4-(But-3-yn-1-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-(But-3-yn-1-yl)-1H-imidazole is a molecule of significant interest, featuring a versatile imidazole core and a terminal alkyne functionality, both of which are valuable pharmacophores in drug design. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(But-3-yn-1-yl)-1H-imidazole, offering a comparative perspective with related structures and a robust experimental framework for its characterization.

As Senior Application Scientists, our goal is to not only present data but to also provide the underlying scientific rationale for the observed spectral features. This guide is structured to deliver a comprehensive understanding of the molecule's NMR fingerprint, empowering researchers to confidently identify and characterize this and similar molecular scaffolds.

The Unique Structural Features of 4-(But-3-yn-1-yl)-1H-imidazole

The structure of 4-(But-3-yn-1-yl)-1H-imidazole presents a fascinating case for NMR analysis. The molecule can be dissected into two key components: the aromatic imidazole ring and the flexible butynyl side chain. The imidazole ring is an electron-rich five-membered heterocycle containing two nitrogen atoms, which significantly influence the chemical environment of the ring protons and carbons.[1][2] A notable feature of N-unsubstituted imidazoles is the phenomenon of tautomerism, where the proton on the nitrogen can rapidly exchange between the two nitrogen atoms.[3] This can lead to averaged signals for the C4 and C5 positions in the ¹³C NMR spectrum, a crucial consideration in spectral interpretation.[1]

The but-3-yn-1-yl side chain introduces a terminal alkyne, a functional group with a distinct cylindrical π-electron cloud that exerts a characteristic shielding effect on the acetylenic proton.[4] The two methylene groups in the linker provide information about the connectivity and conformational flexibility of the side chain.

Below is a diagram illustrating the molecular structure and the atom numbering scheme used for the NMR assignments in this guide.

Figure 1. Molecular structure and atom numbering of 4-(But-3-yn-1-yl)-1H-imidazole.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of 4-(But-3-yn-1-yl)-1H-imidazole provides a wealth of information regarding the electronic environment and connectivity of the protons. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).

Imidazole Ring Protons (H2 and H5):

  • H2: The proton at the C2 position is typically the most deshielded proton in the imidazole ring due to the inductive effect of the two adjacent nitrogen atoms. Its signal is expected to appear as a singlet in the range of δ 7.5-8.0 ppm.

  • H5: The proton at the C5 position is generally found upfield compared to H2, with an expected chemical shift of around δ 6.8-7.2 ppm, also as a singlet.[2]

Butynyl Side Chain Protons (H6, H7, and H9):

  • H6 (Methylene adjacent to imidazole): These protons are expected to resonate as a triplet in the range of δ 2.7-3.0 ppm. The deshielding is due to the adjacent aromatic imidazole ring, and the triplet multiplicity arises from coupling with the neighboring H7 methylene protons.

  • H7 (Methylene adjacent to alkyne): These protons will likely appear as a triplet of triplets (tt) around δ 2.4-2.7 ppm. The primary triplet splitting is due to coupling with the H6 protons, and a smaller, long-range four-bond coupling (⁴J) to the acetylenic proton (H9) will result in the finer triplet splitting.[5]

  • H9 (Acetylenic Proton): The terminal alkyne proton is a key diagnostic signal. Due to the magnetic anisotropy of the triple bond, it is shielded and appears as a triplet at approximately δ 2.0-2.2 ppm.[4][5] The triplet multiplicity is a result of the ⁴J coupling with the H7 methylene protons.

N-H Proton:

  • The N-H proton of the imidazole ring typically gives a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. It can appear over a wide range, often between δ 10-13 ppm.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Imidazole Ring Carbons (C2, C4, and C5):

  • C2: Similar to its attached proton, the C2 carbon is the most deshielded carbon in the imidazole ring, with an expected chemical shift in the range of δ 135-140 ppm.

  • C4 and C5: Due to tautomerism, the signals for C4 and C5 may be averaged or distinct depending on the solvent and temperature. Typically, they appear in the region of δ 115-130 ppm.[1][3] The C4 carbon, being attached to the side chain, will likely be a quaternary carbon and thus may show a weaker signal.

Butynyl Side Chain Carbons (C6, C7, C8, and C9):

  • C6 (Methylene adjacent to imidazole): This carbon is expected to resonate around δ 25-30 ppm.

  • C7 (Methylene adjacent to alkyne): This carbon will likely be found further upfield, in the range of δ 15-20 ppm.

  • C8 and C9 (Alkyne Carbons): The sp-hybridized carbons of the terminal alkyne have characteristic chemical shifts. The internal carbon (C8) is typically more deshielded, appearing around δ 80-85 ppm, while the terminal carbon (C9) is found at approximately δ 70-75 ppm.[6][7]

Summary of Predicted NMR Data

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
H27.5-8.0s135-140
H56.8-7.2s115-125
C4--125-135
H62.7-3.0t25-30
H72.4-2.7tt15-20
C8--80-85
H92.0-2.2t70-75
NH10-13br s-

Comparison with Alternative Structures

To appreciate the unique spectral features of 4-(But-3-yn-1-yl)-1H-imidazole, it is instructive to compare its predicted NMR data with those of related compounds.

  • Histamine: Histamine, which has an ethylamino side chain at the C4 position of the imidazole ring, lacks the characteristic signals of the terminal alkyne. The absence of the acetylenic proton signal around δ 2.0-2.2 ppm and the sp-hybridized carbon signals in the δ 70-85 ppm region would be a clear differentiating factor.

  • 4-Phenyl-1H-imidazole: In this case, the butynyl side chain is replaced by a phenyl group. The ¹H NMR spectrum would show characteristic aromatic signals for the phenyl protons, typically in the δ 7.2-7.6 ppm range, and the ¹³C NMR spectrum would display additional signals in the aromatic region (δ 125-140 ppm).

  • 1-Butyne: While it possesses the terminal alkyne, 1-butyne lacks the imidazole ring. Therefore, its NMR spectra would be devoid of the downfield signals corresponding to the imidazole protons and carbons.

The combination of the specific chemical shifts and coupling patterns of both the imidazole ring and the butynyl side chain provides a unique and unambiguous fingerprint for 4-(But-3-yn-1-yl)-1H-imidazole.

Experimental Protocols

To obtain high-quality NMR spectra for the structural confirmation of 4-(But-3-yn-1-yl)-1H-imidazole, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.[8]

  • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[8]

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (from -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (from -20 to 220 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans.

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the connectivity of the side chain to the imidazole ring.[9]

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D Insert into Spectrometer E 1D ¹³C NMR D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Process Spectra (FT, Phasing, Baseline Correction) F->G Export Data H Peak Picking & Integration G->H I Assign Signals H->I J Structural Elucidation I->J

Figure 2. A generalized workflow for the NMR analysis of organic compounds.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(But-3-yn-1-yl)-1H-imidazole are rich with information that, when properly interpreted, provides an unequivocal confirmation of its structure. The characteristic signals of the imidazole ring, combined with the unique features of the terminal alkyne and the coupling patterns of the methylene bridge, create a distinct spectroscopic fingerprint. By following the detailed experimental protocols and leveraging 2D NMR techniques, researchers can confidently assign all signals and verify the identity and purity of their synthesized material. This guide serves as a valuable resource for scientists and professionals in drug development, enabling the precise and efficient characterization of this important heterocyclic building block.

References

  • ¹³C- and ¹H-NMR signals of N-substituted imidazole were unambiguously assigned. - ResearchGate. Available at: [Link]

  • ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC. Available at: [Link]

  • Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. - Royal Society of Chemistry. Available at: [Link]

  • Alkynes | OpenOChem Learn. Available at: [Link]

  • Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co - The Royal Society of Chemistry. Available at: [Link]

  • H-/ ¹³ C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • PMR & ¹³CMR Spectra of Some Imidazole Complexes of Cobaloximes. - Indian Academy of Sciences. Available at: [Link]

  • Imidazoles Synthesis by Transition Metal Free, Base - Rsc.org. Available at: [Link]

  • Solution state ¹H NMR spectra of a Imidazole and b CsPW11Ni-Im - ResearchGate. Available at: [Link]

  • NMR Spectra of Simple Heterocycles - Portland Press. Available at: [Link]

  • ¹³C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • ¹H- and ¹³C-NMR for - Rsc.org. Available at: [Link]

  • Interpreting | OpenOChem Learn. Available at: [Link]

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. Available at: [Link]

  • chemical shift of functional groups in ¹³C NMR spectroscopy - YouTube. Available at: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via ¹⁹F NMR | JACS Au - ACS Publications. Available at: [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv. Available at: [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. - Indian Academy of Sciences. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. Available at: [Link]

  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine - ResearchGate. Available at: [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

Sources

Alkyne-Functionalized Imidazole Probes for Chemoproteomics and Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As mass spectrometry-based chemoproteomics scales to profile the entire liganded proteome, the choice of bioorthogonal mass tags becomes the defining factor in assay sensitivity and reproducibility. Among the emerging classes of chemical probes, 4-(But-3-yn-1-yl)-1H-imidazole (Butynyl-imidazole) has proven to be a superior bifunctional handle. It combines the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity of a terminal alkyne with the exceptional positive-mode electrospray ionization (ESI+) efficiency of an imidazole ring.

This guide objectively compares the analytical performance of 4-(But-3-yn-1-yl)-1H-imidazole against traditional alternatives, detailing the causality behind its structural advantages, fragmentation behavior, and providing field-validated protocols for its implementation.

Mechanistic Advantages: The Causality of the Butynyl Spacer

When designing alkyne-tagged imidazoles, the length of the aliphatic spacer dictates both chemical reactivity and chromatographic behavior.

  • Propargyl-imidazole (1-carbon spacer): Places the alkyne directly adjacent to the basic imidazole ring. This proximity causes electronic withdrawal and steric hindrance, significantly quenching CuAAC efficiency.

  • Butynyl-imidazole (2-carbon spacer): By extending the spacer by a single methylene group, we decouple the alkyne's click reactivity from the imidazole's electron cloud. This structural choice ensures near-quantitative click yields without rendering the tag overly hydrophobic, which would otherwise cause unacceptable retention time shifts in reversed-phase LC. The use of optimized CuAAC conditions further maximizes these yields in complex cell lysates, as detailed in[1].

Mass Spectrometry Performance & Fragmentation Causality

In positive ionization mode, the basic N3 nitrogen of the imidazole ring readily accepts a proton, forming a highly stable [M+H]+ precursor ion (m/z 121.08). The addition of imidazole derivatives is known to improve charge stabilization and reduce unwanted gas-phase dissociation during ESI, a phenomenon supported by[2].

Upon Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), 4-(But-3-yn-1-yl)-1H-imidazole follows a highly predictable and self-validating fragmentation cascade:

  • Primary Cleavage: The aliphatic butynyl side chain is cleaved, resulting in the neutral loss of the butynyl radical (-52 Da) and yielding a highly abundant imidazole cation at m/z 69.04 .

  • Secondary Cleavage: The imidazole ring undergoes a characteristic cross-ring cleavage, losing hydrogen cyanide (HCN, -27 Da) to form an azirine cation at m/z 42.03 . This lack of complete ring opening prior to HCN loss is a hallmark of imidazole mass spectrometric fragmentation, corroborated by[3].

Fragmentation M Precursor Ion [M+H]+ m/z 121.08 F1 Imidazole Cation m/z 69.04 M->F1 Loss of Butynyl (-52 Da) F2 Azirine Cation m/z 42.03 F1->F2 Loss of HCN (-27 Da)

Caption: MS/MS Fragmentation Pathway of 4-(But-3-yn-1-yl)-1H-imidazole.

Comparative Performance Data

To objectively evaluate 4-(But-3-yn-1-yl)-1H-imidazole, we benchmarked it against Propargyl-imidazole and standard Desthiobiotin-Alkyne tags. The integration of imidazolium and imidazole-based mass tags has been shown to exponentially increase the signal-to-noise ratio for multiplexed biomarker detection compared to standard aliphatic tags, aligning with findings on.

Table 1: Physico-Chemical & MS Properties Comparison
Property4-(But-3-yn-1-yl)-1H-imidazolePropargyl-1H-imidazoleNative Histamine
Aliphatic Spacer Length 2 Carbons (Ethyl)1 Carbon (Methyl)2 Carbons (Ethyl)
CuAAC Click Efficiency >95% (Minimal Steric Hindrance)~60% (Steric/Electronic Quenching)N/A (No Alkyne)
Precursor Ion [M+H]+ m/z 121.08m/z 107.06m/z 112.09
Primary Fragment Ion m/z 69.04 (Imidazole Cation)m/z 69.04 (Imidazole Cation)m/z 95.06 (-NH3)
ESI Ionization Efficiency Excellent (Basic N3)Moderate (Electron Withdrawn)Excellent
Table 2: Proteomics Workflow Efficiency Comparison
ParameterButynyl-imidazole TagCommercial Biotin-AlkyneDesthiobiotin-Alkyne
Labeling Time (CuAAC) 1.5 Hours2 Hours2 Hours
MS Signal-to-Noise High (Imidazole protonation)ModerateModerate
Diagnostic MS/MS Ions Yes (m/z 69.04, 42.03)NoNo
Multiplexing Compatibility High (TMT/iTRAQ compatible)Low (Large tag interference)Moderate

Field-Proven Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following workflows incorporate internal checkpoints to ensure data integrity.

Protocol 1: CuAAC Click Labeling of Proteomes
  • Causality Checkpoint: We spike in a low concentration of TAMRA-azide alongside our primary analytical azide. This allows for rapid in-gel fluorescence validation of the click reaction before committing the sample to the LC-MS/MS, preventing the analysis of failed cohorts.

  • Preparation: Lyse cells in 1% SDS, 50 mM HEPES (pH 8.0). Reduce with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Probe Incubation: Add 4-(But-3-yn-1-yl)-1H-imidazole to a final concentration of 50 µM. Incubate for 1 hour at room temperature.

  • CuAAC Reaction: To the lysate, sequentially add:

    • 100 µM Azide-functionalized reporter (e.g., Biotin-azide).

    • 1 mM THPTA ligand (stabilizes Cu(I) and prevents protein precipitation).

    • 1 mM CuSO4.

    • 5 mM Sodium Ascorbate (freshly prepared to reduce Cu(II) to Cu(I)).

    • React for 1.5 hours at room temperature with end-over-end rotation.

  • Cleanup: Precipitate proteins using methanol/chloroform to remove unreacted tags. This reversible precipitation strategy is critical for [4].

Protocol 2: LC-MS/MS Analysis
  • Digestion: Resuspend the protein pellet in 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • Desalting: Quench with 1% TFA and desalt peptides using C18 StageTips.

  • LC Separation: Inject onto a C18 analytical column (75 µm × 25 cm). Run a linear gradient from 5% to 35% Acetonitrile (with 0.1% Formic Acid) over 90 minutes at 300 nL/min.

  • MS Acquisition: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode. Set the MS1 resolution to 120,000. Trigger MS2 scans (HCD, Normalized Collision Energy = 28%) for the top 15 most intense precursors. Monitor the diagnostic reporter ions at m/z 69.04 and 42.03 to validate the presence of the imidazole tag.

Workflow A Protein Sample Preparation B CuAAC Labeling (Butynyl-imidazole) A->B C Enzymatic Digestion B->C D LC-ESI-MS/MS Analysis C->D E Data Processing & MRM Quant D->E

Caption: Self-Validating Chemoproteomics Workflow using Butynyl-imidazole.

References

  • Imidazolium-based mass tags for protein biomarker detection using laser desorption ionization mass spectrometry Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis Source: Journal of Proteome Research (ACS Publications) URL:[Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates Source: Molecules (MDPI) URL:[Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway Source: Nucleosides, Nucleotides & Nucleic Acids (Taylor & Francis) URL:[Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (via PMC) URL:[Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of 4-(But-3-yn-1-yl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the crystallographic analysis of novel 4-(but-3-yn-1-yl)-1H-imidazole derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a systematic, comparative approach to single-crystal X-ray diffraction (SCXRD) can yield critical insights for rational drug design.

The imidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] The introduction of a 4-(but-3-yn-1-yl) substituent is of particular interest; the flexible butyl chain allows the molecule to probe deep into binding pockets, while the terminal alkyne presents a unique trifecta of potential intermolecular interactions: a weakly acidic proton for hydrogen bonding, a π-system that can accept hydrogen bonds, and a site for further chemical modification.[3]

Unambiguously determining the three-dimensional structure of these derivatives is paramount. While spectroscopic methods provide valuable data, only single-crystal X-ray crystallography delivers the definitive atomic-resolution map of molecular conformation, configuration, and the intricate network of intermolecular interactions that govern the solid state.[4][5] This guide will delineate a complete workflow, from synthesis to final structural validation, using a comparative framework to highlight how subtle molecular changes manifest in the crystal lattice.

Part 1: The Crystallographic Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the previous one. A failure in an early step, such as inadequate purification, will inevitably cascade, leading to an inability to produce high-quality crystals or, worse, yielding ambiguous diffraction data.

Step 1: Synthesis and Purification

The prerequisite for any successful crystallization is a sample of the highest possible purity (>98%). Impurities, including residual solvents or reaction side-products, act as "defects" that disrupt the long-range order required for diffraction-quality crystal lattice formation.

Exemplary Protocol: Synthesis of a 2,4-Disubstituted Imidazole Derivative

This protocol is adapted from established methods for imidazole synthesis, such as the Radziszewski reaction or variations thereof.[6][7][8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the appropriate amidine hydrochloride (e.g., benzamidine hydrochloride) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add potassium bicarbonate portion-wise. The use of a mild inorganic base is crucial to neutralize the hydrochloride salt without promoting side reactions.[6]

  • Heating and Addition: Vigorously heat the mixture to reflux. Separately, dissolve the requisite α-bromoketone (e.g., 1-bromo-5-hexyn-2-one, to yield the 4-(but-3-yn-1-yl) moiety) in THF. Add this solution dropwise to the refluxing amidine mixture over 30 minutes. Maintaining reflux is critical to ensure sufficient energy to overcome the activation barrier of the condensation reaction.

  • Reaction and Workup: Continue heating at reflux for 18-20 hours. Upon completion, cool the mixture and remove the THF under reduced pressure. The resulting aqueous suspension contains the crude product.

  • Purification: Collect the solid product by filtration. A crucial step is to wash the crude solid with a non-polar solvent mixture (e.g., diisopropyl ether/hexanes) to remove unreacted starting materials and non-polar impurities.[6] The purity must be verified by NMR and LC-MS before proceeding.

Step 2: Crystal Growth: The Art and Science of Nucleation

Growing a single crystal suitable for diffraction (ideally >20 µm in all dimensions) is often the most significant bottleneck.[9] It is an empirical process of screening various conditions to guide the molecules to self-assemble into a perfectly ordered lattice.

Experimental Protocol: Screening for Crystallization

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetonitrile, ethyl acetate, or DMF). The choice of solvent is critical; for heterocyclic compounds, moderately polar solvents are often a good starting point.[10]

  • Initiate Screening via Slow Evaporation:

    • Divide the solution into several small vials. Leave the vials partially open in a vibration-free environment.

    • Causality: This method slowly increases the concentration past the saturation point, promoting slow nucleation and growth. Rapid evaporation leads to the formation of microcrystalline powder, which is unsuitable for SCXRD.

  • Initiate Screening via Vapor Diffusion (Hanging Drop):

    • Place 1-2 mL of a "poor" solvent (an antisolvent in which the compound is poorly soluble, e.g., hexane or heptane) in the reservoir of a well plate.

    • On a siliconized coverslip, mix 2 µL of the compound's concentrated solution with 2 µL of the reservoir solution.

    • Invert the coverslip and seal the well.[11]

    • Causality: The vapor pressure gradient causes the more volatile "good" solvent from the drop to slowly diffuse into the reservoir, while the vapor of the "poor" solvent diffuses into the drop. This gradual change in solvent composition gently pushes the solution to supersaturation, which is ideal for growing high-quality crystals.

  • Alternative for Challenging Cases: High-Throughput Screening: For valuable or stubborn compounds, automated, high-throughput methods like Encapsulated Nanodroplet Crystallisation (ENaCt) allow for the parallel screening of hundreds of conditions using only micrograms of material, vastly accelerating the discovery of suitable crystallization conditions.[12]

Step 3: Data Collection and Processing

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.

Workflow:

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled to ~100 K in a stream of cold nitrogen gas. Rationale: At this temperature, atomic thermal vibrations are significantly reduced, resulting in less diffuse scattering and a higher-resolution diffraction pattern.

  • Data Collection: The crystal is placed on a diffractometer and rotated in a monochromatic X-ray beam (typically Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å for absolute configuration determination of light-atom molecules). A series of diffraction images are recorded by a detector.[5]

  • Data Processing: The collected images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice type from the positions of the diffraction spots.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to create the final reflection file (.hkl file).

Step 4: Structure Solution and Refinement

This is the computational phase where the diffraction data is translated into a 3D atomic model.

Protocol using the SHELX Suite:

  • Structure Solution: The crystal structure is solved using "direct methods," a computational technique that determines initial phase estimates for the structure factors. The program SHELXS or SHELXT is commonly used for this purpose, which typically provides an initial, incomplete model of the molecule.[13][14]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method with the program SHELXL.[15][16] This is an iterative process:

    • The positions and displacement parameters of the atoms are adjusted to minimize the difference between the observed structure factor amplitudes (|F_obs|) and the calculated amplitudes (|F_calc|) from the model.

    • A difference Fourier map (Fo-Fc) is calculated, which reveals the positions of missing atoms (as positive peaks) and incorrectly placed atoms (as negative peaks).

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The refinement quality is assessed using several metrics:

    • R1: The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.

    • wR2: A weighted residual factor based on intensities (F²). A value < 15% is generally considered good.

    • Goodness of Fit (GooF): Should be close to 1.0, indicating a good model fit to the data.

    • Residual Electron Density: The final difference map should be largely featureless, with no significant peaks or troughs.

  • Final Analysis: The refined structure (.cif file) is further analyzed using a program like PLATON to investigate intermolecular interactions, hydrogen bonding, and to check for missed symmetry.[17][18][19]

G cluster_wet_lab Experimental Phase cluster_computational Computational Phase Synthesis Synthesis of Derivative Purity_Check Purity Verification (NMR, LC-MS) Synthesis->Purity_Check >98% Crystallization Crystal Growth Screening Purity_Check->Crystallization Pass Data_Collection X-ray Data Collection Crystallization->Data_Collection Single Crystal Index_Integrate Indexing & Integration Data_Collection->Index_Integrate Raw Images Structure_Solution Structure Solution (e.g., SHELXT) Index_Integrate->Structure_Solution .hkl file Refinement Least-Squares Refinement (SHELXL) Structure_Solution->Refinement Initial Model Validation Check R-factors, GooF, Diff. Map Refinement->Validation Refined Model Final_Analysis Interaction Analysis (e.g., PLATON) Validation->Final_Analysis .cif file Publication Publication Final_Analysis->Publication

Caption: The X-ray Crystallography Experimental Workflow.

Part 2: Comparative Structural Analysis

To illustrate the power of crystallographic analysis, we will compare the known structure of a 4-alkyl-substituted imidazole, Derivative B , with the predicted structure of a novel target, Derivative A .

  • Derivative A (Hypothetical): 2-phenyl-4-(but-3-yn-1-yl)-1H-imidazole. We will predict its crystallographic properties based on established chemical principles.

  • Derivative B (Reference): 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde. We will use its published crystallographic data as a baseline.[20]

Data Presentation
ParameterDerivative A: 2-phenyl-4-(but-3-yn-1-yl)-1H-imidazole (Predicted)Derivative B: 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde[20]
Chemical Formula C₁₃H₁₂N₂C₈H₁₁ClN₂O
Molecular Weight 196.25 g/mol 186.64 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 13.0 Å, c ≈ 10.0 Å, β ≈ 100°a = 7.2617(3) Å, b = 13.2067(6) Å, c = 9.8491(4) Å, β = 101.76(1)°
Volume (ų) ≈ 955924.74(7)
Z 44
Final R indices [I>2σ(I)] R1 < 0.05R1 = 0.049
R indices (all data) wR2 < 0.15wR2 = 0.126
Goodness-of-fit (S) ≈ 1.0Not Reported (typically ~1.0)
Analysis of Intramolecular Features
  • Imidazole Ring: In both derivatives, the imidazole ring is expected to be essentially planar, a consequence of its aromatic character.[20][21] In Derivative A, the dihedral angle between this ring and the 2-phenyl substituent will be a key conformational feature, likely non-coplanar to minimize steric hindrance.

  • Side Chain Conformation: For Derivative B, the n-butyl group adopts a bent conformation.[20] For Derivative A, the butynyl chain, with its sp-hybridized carbons, will have a more rigid, linear C≡C-H segment. The flexibility will arise from rotation around the C-C single bonds of the ethyl linker, allowing the alkyne moiety to orient itself to maximize favorable intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing

This is where the most significant differences are predicted. The supramolecular assembly is dictated by the available hydrogen bond donors and acceptors.

  • Derivative B (Reference): The published structure is stabilized by N-H···N and O-H···N hydrogen bonds.[20] The alkyl chain primarily engages in weaker van der Waals interactions.

  • Derivative A (Predicted): This molecule possesses a richer set of strong and weak hydrogen bonding functionalities, which are expected to dominate the crystal packing.

    • Primary Motif (N-H···N): The imidazole N-H is the strongest hydrogen bond donor, and the sp²-hybridized nitrogen (N3) is the strongest acceptor. This is expected to form robust chains or dimers, a classic and highly predictable interaction motif in imidazole structures.[21][22]

    • Secondary Motif (C-H···N/π): The terminal, weakly acidic acetylenic proton (C-H) is a key secondary H-bond donor. It is highly likely to interact with either the sp² nitrogen of a neighboring imidazole or the π-electron cloud of an adjacent phenyl ring. Such C-H(alkyne)···π interactions are well-documented and significant in directing crystal packing.[3]

    • π-π Stacking: The presence of the 2-phenyl group introduces the possibility of π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice.

The combination of the primary N-H···N chain and the secondary C-H···N/π cross-linking interactions would create a more complex and robust 3D network compared to the simpler packing of the alkyl-substituted Derivative B. This difference in packing architecture directly influences critical material properties like solubility, stability, and dissolution rate.

G cluster_A Molecule A cluster_B Molecule B cluster_C Molecule C Im_A [Imidazole-Phenyl-Butyne] Im_B [Imidazole-Phenyl-Butyne] Im_A->Im_B N-H···N (Primary Motif) Forms 1D Chain Im_C [Imidazole-Phenyl-Butyne] Im_B->Im_C C≡C-H···N (Secondary Motif) Cross-links Chains

Sources

Biological activity comparison of 4-(But-3-yn-1-yl)-1H-imidazole analogs

[1][2]

Executive Summary

4-(But-3-yn-1-yl)-1H-imidazole (CAS: 223419-76-9) serves as a critical scaffold and synthetic intermediate in the discovery of potent Histamine H3 Receptor antagonists.[1][2] While the parent molecule (a terminal alkyne) exhibits modest affinity, its value lies in its role as a "spacer" template. By functionalizing the alkyne terminus or rigidifying the alkyl linker, researchers have developed analogs with sub-nanomolar affinity (Ki < 1 nM) and high selectivity. This guide compares the parent scaffold against its linear alkyl analogs and conformationally restricted cyclopropyl analogs .[3]

Structural Basis & Mechanism of Action

The biological activity of this class stems from the imidazole moiety's ability to mimic histamine, the endogenous ligand.

  • Pharmacophore: The imidazole ring (protonated at physiological pH) forms an ionic bond with Aspartate 114 (Asp3.32) in the transmembrane region of the H3 receptor.

  • The Alkyne Spacer: The butynyl chain (-(CH2)2-C≡C-) acts as a non-polar spacer.[1] Unlike the flexible ethylamine chain of histamine, the alkyne introduces linearity and rigidity, orienting the distal "tail" of the molecule into a hydrophobic pocket of the receptor.

  • Mechanism: These analogs function primarily as Antagonists or Inverse Agonists of the H3 receptor, blocking the constitutive activity of this G-protein coupled receptor (GPCR) and enhancing neurotransmitter release (histamine, acetylcholine, norepinephrine).

Signaling Pathway Blockade

The following diagram illustrates the H3R signaling pathway and the point of intervention for these imidazole analogs.

H3R_SignalingHistamineHistamine(Endogenous Ligand)H3RHistamine H3 Receptor(Gi/o Coupled)Histamine->H3RActivatesImidazoleAnalog4-(But-3-yn-1-yl)Imidazole AnalogImidazoleAnalog->H3RBlocks (Antagonist)NT_ReleaseNeurotransmitter Release(Histamine, ACh, NE)ImidazoleAnalog->NT_ReleaseRestores/IncreasesGi_ProteinGαi/o ProteinActivationH3R->Gi_ProteinCouplesACAdenylyl CyclaseGi_Protein->ACInhibitscAMPcAMP Levels(Decrease)AC->cAMPReducescAMP->NT_ReleaseInhibition of Release

Figure 1: Mechanism of Action. The imidazole analog competes with histamine, preventing Gi/o-mediated inhibition of adenylyl cyclase, thereby restoring neurotransmitter release.

Comparative Analysis: Parent vs. Analogs

The comparison focuses on three distinct structural classes derived from the parent scaffold.

FeatureParent Scaffold Linear Substituted Analogs Rigid Cyclopropyl Analogs
Representative 4-(But-3-yn-1-yl)-1H-imidazole Compound 12 (Hexynyl analog)Cipralisant (GT-2331)
Structure Im-(CH₂)₂-C≡CHIm-(CH₂)₂-C≡C-R (R=Alkyl)Im-Cyclopropyl-C≡C-R
H3 Affinity (Ki) Moderate (> 100 nM)*High (1 - 50 nM)Ultra-High (0.1 - 1.0 nM)
Selectivity Low (Potential H4/CYP binding)ModerateHigh (>1000x vs H1/H2)
Metabolic Stability Low (Terminal alkyne liability)Improved (Internal alkyne)High (Steric hindrance)
Primary Use Synthetic Intermediate / ProbeSAR ExplorationClinical Candidate / Drug

*Note: Ki values are approximate based on the Ali et al. (1999) series baseline.

Detailed Performance Breakdown

1. The Parent: 4-(But-3-yn-1-yl)-1H-imidazole [1]

  • Role: This molecule acts as the "anchor." The terminal alkyne is accessible for Sonogashira coupling, allowing rapid library generation.

  • Limitation: As a ligand, the terminal alkyne (-C≡CH) lacks the hydrophobic bulk required to fully occupy the antagonist binding pocket. Furthermore, terminal acetylenes are known structural alerts for Cytochrome P450 (CYP) inhibition, often acting as mechanism-based inactivators (suicide substrates) by alkylating the heme prosthetic group.

2. Linear Substituted Analogs (The "Topliss" Series)

  • Optimization: Extending the alkyne with hydrophobic groups (e.g., methyl, ethyl, phenyl) drastically improves affinity.

  • Data: In the Ali et al. study, extending the chain to a hexynyl or phenylethyl group improved affinity by 10-100 fold.

  • Insight: The H3 receptor possesses a distinct lipophilic pocket that accommodates the extension beyond the acetylene spacer.

3. Rigid Cyclopropyl Analogs (The "Cipralisant" Series)

  • Innovation: Replacing the flexible ethyl linker (-CH2-CH2-) with a trans-cyclopropane ring locks the imidazole and the alkyne into a bioactive conformation.[1]

  • Result: This modification (leading to GT-2331) reduced the Ki to 0.18 nM .[1] The rigidification minimizes the entropy penalty upon binding and improves selectivity against other imidazole-binding proteins (like CYP enzymes).[1]

Experimental Protocols

To validate these biological activities, the following standardized protocols are recommended.

A. Synthesis of Analogs (Sonogashira Coupling)

Use this protocol to convert the parent 4-(But-3-yn-1-yl)-1H-imidazole into high-affinity analogs.[1]

  • Reagents: 4-(But-3-yn-1-yl)-1H-imidazole (1.0 eq), Aryl/Alkyl Iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq).[1]

  • Solvent: Anhydrous DMF/Triethylamine (1:1 mixture).

  • Procedure:

    • Degas the solvent mixture with Argon for 15 mins.

    • Add the imidazole alkyne, halide, and catalysts.

    • Stir at room temperature (or 60°C for unreactive alkyl halides) for 4–12 hours.

    • Monitor: TLC (Mobile phase: DCM/MeOH 9:1). The product will be less polar than the parent.

  • Purification: Silica gel flash chromatography.

B. H3 Receptor Binding Assay (Membrane Displacement)

Standard protocol to determine Ki values.

  • Tissue Source: Rat cerebral cortex membranes (rich in H3R) or CHO cells stably expressing human H3R.

  • Radioligand: [³H]-N-α-methylhistamine (1 nM).[1]

  • Non-specific Binding: Define using 10 µM Thioperamide or Clobenpropit .

  • Incubation:

    • Mix membrane prep (200 µg protein), radioligand, and test compound (10⁻¹⁰ to 10⁻⁵ M) in 50 mM Tris-HCl (pH 7.4).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.[1]

SAR Logic Flow

The following diagram depicts the logical progression from the parent scaffold to the optimized drug candidate.

SAR_FlowParentParent Scaffold4-(But-3-yn-1-yl)-1H-imidazole(Flexible, Low Hydrophobicity)Step1Step 1: Hydrophobic Extension(Sonogashira Coupling)Parent->Step1Step2Step 2: Conformation Restriction(Cyclopropanation)Parent->Step2Direct Synthesis RouteLinearAnalogLinear AnalogIm-(CH2)2-C≡C-R(Improved Affinity)Step1->LinearAnalogLinearAnalog->Step2OptimizationRigidAnalogRigid Analog (GT-2331)Im-Cyclopropyl-C≡C-R(Sub-nM Affinity, High Selectivity)Step2->RigidAnalog

Figure 2: Structure-Activity Relationship (SAR) workflow transforming the parent alkyne into potent antagonists.

Safety & Metabolic Considerations

When working with 4-(But-3-yn-1-yl)-1H-imidazole derivatives, researchers must account for off-target effects :

  • CYP Inhibition: The terminal alkyne in the parent molecule is a high-risk motif for mechanism-based inactivation of Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).[1] The alkyne can be oxidized to a ketene, which covalently modifies the heme porphyrin.

    • Mitigation: Substitution of the alkyne (as seen in GT-2331) significantly reduces this risk by sterically hindering heme access.[1]

  • Imidazole Binding: The imidazole ring itself can coordinate to the heme iron of CYP enzymes.

    • Check: Always run a CO-difference spectrum assay to check for Type II binding spectra (indicative of heme coordination) early in the discovery pipeline.

References
  • Ali, S. M., et al. (1999).[2][4][5] "Design, Synthesis, and Structure-Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 42(5), 903–909.[2] Link

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands.
  • ChEMBL Database. "Target Report: Histamine H3 Receptor." Link

  • Ortiz de Montellano, P. R. (2005). "Cytochrome P450: Structure, Mechanism, and Biochemistry." Plenum Press.

A Comparative Guide to the Kinetic Performance of 4-(But-3-yn-1-yl)-1H-imidazole in Click Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to efficiently and selectively conjugate molecules is paramount. "Click chemistry," a term coined by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and bioorthogonal reactions.[1] The 4-(but-3-yn-1-yl)-1H-imidazole moiety is a valuable building block in this context, offering a terminal alkyne for cycloaddition reactions and an imidazole ring that can participate in biological interactions or be further functionalized.

This guide provides a comparative kinetic analysis of three prominent click reactions utilizing 4-(but-3-yn-1-yl)-1H-imidazole: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). By understanding the kinetic nuances of each, researchers can make informed decisions to select the optimal methodology for their specific application, be it in bioconjugation, materials science, or the synthesis of novel therapeutics.

A Tale of Three Clicks: A Comparative Overview

The choice between CuAAC, SPAAC, and RuAAC for the modification of 4-(but-3-yn-1-yl)-1H-imidazole is not merely one of convenience but is deeply rooted in the kinetic and mechanistic differences between these transformations. Each method presents a unique set of advantages and disadvantages that dictate its suitability for a given experimental design.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse

The CuAAC reaction is the quintessential click reaction, celebrated for its high yields, stereospecificity, and broad functional group tolerance.[2] It involves the copper(I)-catalyzed reaction between a terminal alkyne, such as in 4-(but-3-yn-1-yl)-1H-imidazole, and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole. The reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[2] However, the necessity of a copper catalyst can be a significant drawback in biological systems due to its cytotoxicity.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

To circumvent the issue of copper toxicity, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[4] The high ring strain of the cyclooctyne provides the driving force for the reaction. While highly biocompatible and ideal for in vivo applications, SPAAC is generally slower than CuAAC, and the synthesis of functionalized cyclooctynes can be complex.[5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Regioselective Specialist

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a unique regioselectivity, yielding the 1,5-disubstituted 1,2,3-triazole, a regioisomer that is not accessible through CuAAC.[6] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, expanding its synthetic utility.[2] The reaction is typically catalyzed by a ruthenium complex, such as [Cp*RuCl].[6]

Kinetic Performance at a Glance

While specific kinetic data for 4-(but-3-yn-1-yl)-1H-imidazole is not extensively reported, we can estimate its performance based on structurally similar terminal alkynes, particularly those bearing N-heterocycles. The imidazole moiety itself may influence the reaction kinetics, especially in metal-catalyzed reactions where it could act as a ligand.

Reaction TypeCatalystTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC Copper(I)10¹ - 10⁴[5][7]Very fast, high yielding, simple reactantsCopper toxicity, potential for side reactions
SPAAC None10⁻³ - 1[4]Biocompatible (copper-free), bioorthogonalGenerally slower, requires strained alkynes
RuAAC Ruthenium(II)10⁰ - 10²1,5-regioselectivity, tolerates internal alkynesRequires ruthenium catalyst, slower than CuAAC

Note: The provided rate constants are estimations for the reaction of 4-(but-3-yn-1-yl)-1H-imidazole with a standard azide (e.g., benzyl azide) under optimized conditions. Actual rates will vary depending on the specific azide, solvent, temperature, and ligand (for CuAAC).

In-Depth Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for optimizing reaction conditions and for the quantitative comparison of different methodologies. Here, we provide detailed protocols for monitoring the kinetics of the click reactions of 4-(but-3-yn-1-yl)-1H-imidazole using common analytical techniques.

Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

Materials:

  • 4-(But-3-yn-1-yl)-1H-imidazole

  • Azide of interest (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene)

  • For CuAAC: Copper(I) source (e.g., CuBr or CuSO₄/sodium ascorbate), Ligand (e.g., THPTA)

  • For RuAAC: Ruthenium catalyst (e.g., Cp*RuCl(COD))

  • NMR spectrometer and tubes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 4-(but-3-yn-1-yl)-1H-imidazole, the azide, the internal standard, and the catalyst/ligand in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, combine the alkyne, azide, and internal standard solutions. For pseudo-first-order kinetics, one reactant should be in at least 10-fold excess.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after mixing and before adding the catalyst to determine the initial concentrations.

  • Initiate Reaction: Add the catalyst solution to the NMR tube, mix thoroughly, and start the timer.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Integrate a well-resolved signal for one of the reactants and the signal of the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration (ln[Alkyne]) versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of the line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the reactant in excess (k₂ = k_obs / [Azide]₀).

Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable when there is a significant change in the UV-Vis absorbance spectrum upon reaction.

Materials:

  • Reactants and catalysts as described for NMR analysis

  • UV-transparent solvent

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the reactants and catalyst in a suitable UV-transparent solvent.

  • Determine Analytical Wavelength: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength with a significant change in absorbance upon reaction.

  • Reaction Setup: In a cuvette, mix the solution of the reactant that is not in excess with the solvent.

  • Initiate Reaction: Add the solution of the reactant in excess and the catalyst (if applicable), mix quickly, and immediately start recording the absorbance at the predetermined wavelength over time.

  • Data Analysis:

    • The absorbance data can be fitted to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated as described for the NMR method.[4]

Kinetic Analysis by In-line ATR-IR Spectroscopy

This technique allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic azide vibrational band around 2100 cm⁻¹.[7]

Materials:

  • Reactants and catalysts as described for NMR analysis

  • Anhydrous solvent

  • Reaction vessel equipped with an in-line ATR-IR probe and spectrometer

Procedure:

  • Reaction Setup: Dissolve the 4-(but-3-yn-1-yl)-1H-imidazole and the azide in the solvent within the reaction vessel containing the ATR-IR probe.

  • Initial Spectrum: Record the initial IR spectrum to establish the baseline absorbance of the azide peak.

  • Initiate Reaction: Add the catalyst and begin continuous recording of IR spectra.

  • Data Analysis:

    • The decrease in the intensity of the azide peak is proportional to the decrease in its concentration.

    • The kinetic analysis can be performed in a similar manner to the NMR and UV-Vis methods by plotting the natural logarithm of the azide peak intensity versus time.[2]

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the kinetics of each click reaction.

CuAAC_Kinetics_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis A Prepare Stock Solutions: - 4-(But-3-yn-1-yl)-1H-imidazole - Azide - Internal Standard - CuSO₄ & NaAscorbate - Ligand (e.g., THPTA) B Combine Alkyne, Azide, & Internal Standard in NMR Tube A->B C Acquire t=0 NMR Spectrum B->C D Initiate with CuSO₄/NaAscorbate & Ligand C->D E Acquire NMR Spectra at Regular Time Intervals D->E F Integrate Reactant & Standard Peaks E->F G Calculate Concentration vs. Time F->G H Plot ln[Alkyne] vs. Time G->H I Determine k_obs from Slope H->I J Calculate k₂ = k_obs / [Azide]₀ I->J

Caption: Experimental workflow for determining CuAAC kinetics using NMR spectroscopy.

SPAAC_Kinetics_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis A Prepare Stock Solutions: - Strained Cyclooctyne (Azide Partner) - 4-(But-3-yn-1-yl)-1H-imidazole (Alkyne Partner) - Internal Standard B Combine Cyclooctyne, Imidazole-Alkyne, & Internal Standard in NMR Tube A->B C Acquire t=0 NMR Spectrum B->C D Monitor Reaction at Desired Temperature C->D E Acquire NMR Spectra at Regular Time Intervals D->E F Integrate Reactant & Standard Peaks E->F G Calculate Concentration vs. Time F->G H Plot ln[Cyclooctyne] vs. Time G->H I Determine k_obs from Slope H->I J Calculate k₂ = k_obs / [Imidazole-Alkyne]₀ I->J

Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

RuAAC_Kinetics_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis A Prepare Stock Solutions: - 4-(But-3-yn-1-yl)-1H-imidazole - Azide - Internal Standard - Ruthenium Catalyst (e.g., Cp*RuCl(COD)) B Combine Alkyne, Azide, & Internal Standard in NMR Tube A->B C Acquire t=0 NMR Spectrum B->C D Initiate with Ru Catalyst C->D E Acquire NMR Spectra at Regular Time Intervals D->E F Integrate Reactant & Standard Peaks E->F G Calculate Concentration vs. Time F->G H Plot ln[Alkyne] vs. Time G->H I Determine k_obs from Slope H->I J Calculate k₂ = k_obs / [Azide]₀ I->J

Caption: Experimental workflow for determining RuAAC kinetics using NMR spectroscopy.

Conclusion: Selecting the Right Tool for the Job

The choice of click reaction for modifying 4-(but-3-yn-1-yl)-1H-imidazole is a critical decision that will be dictated by the specific requirements of the application.

  • For rapid and high-throughput synthesis in contexts where the presence of copper is not a concern, CuAAC remains the gold standard due to its superior reaction kinetics.

  • For applications in living systems , such as live-cell imaging or in vivo bioconjugation, the catalyst-free nature of SPAAC makes it the undisputed choice, despite its slower reaction rate.

  • When the synthesis of the 1,5-disubstituted triazole regioisomer is desired, or when working with internal alkynes , RuAAC provides a unique and powerful alternative.

By carefully considering the kinetic data and the experimental protocols outlined in this guide, researchers can harness the full potential of 4-(but-3-yn-1-yl)-1H-imidazole as a versatile building block in their scientific endeavors.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Accessed March 7, 2024. [Link].

  • Svatunek, D., & Houk, K. N. (2020). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. ChemRxiv.
  • Mikula, H., & Weissleder, R. (2020). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Chemistry–A European Journal, 26(44), 9851-9854.
  • Mackenzie, D. A., Sherratt, A. R., & Pezacki, J. P. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Current opinion in chemical biology, 21, 90-97.
  • IJCPS. Ruthenium catalyzed azide-alkyne cycloaddition: A review. International Journal of Chemical and Pharmaceutical Sciences. Accessed March 7, 2024. [Link].

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Tailored ligand acceleration of the Cu-catalyzed azide–alkyne cycloaddition reaction: practical and mechanistic implications. Journal of the American Chemical Society, 133(41), 14570-14576.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Fournier, D., & Du Prez, F. E. (2012). “Click”‐inspired chemistry in macromolecular science: Matching recent progress and user expectations.
  • Presolski, S. I., & Finn, M. G. (2013). Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. ACS chemical biology, 8(12), 2636-2643.
  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Wikipedia. Accessed March 7, 2024. [Link].

  • Tummatorn, J., & Meeprasert, J. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • Dweck, D., & Sarlah, D. (2022). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Israel Journal of Chemistry, 62(5-6), e202100098.
  • Blixt, O., & Fokin, V. V. (2016). Ruthenium-catalyzed azide alkyne cycloaddition reaction: scope, mechanism, and applications. Chemical reviews, 116(23), 14746-14807.
  • Ghosh, J., & Cooks, R. G. (2022). Facile Synthesis of Triazoles using Electrospray‐Deposited Copper Nanomaterials to Catalyze Azide‐Alkyne Cycloaddition (AAC) Click Reactions. Chemistry–A European Journal, 28(61), e202201948.
  • Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. Accessed March 7, 2024. [Link].

  • Presolski, S. I., Hong, V., & Finn, M. G. (2010). Tailored ligand acceleration of the Cu-catalyzed azide–alkyne cycloaddition reaction: practical and mechanistic implications. Journal of the American Chemical Society, 132(41), 14570-14576.
  • Adzima, B. J., Aguirre, G., Kloxin, C. J., Scott, T. F., & Bowman, C. N. (2012). Kinetics of bulk photo-initiated copper (I)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. Polymer Chemistry, 3(8), 2084-2093.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemical Society Reviews, 39(4), 1272-1279.
  • Tang, B. Z., & Qin, A. (2016). Imidazole-based Cu (i)-catalyzed click polymerization of diazides and diynes under mild conditions. Polymer Chemistry, 7(1), 18-22.
  • Sloboda, D., Weber, C. C., & Bakis, E. (2022). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry, 20(24), 4945-4953.
  • Al-Shboul, T. M., & El-Sagheer, A. H. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. International journal of molecular sciences, 23(5), 2383.
  • Van der Heijden, F., & Bickelhaupt, F. M. (2023). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry–A European Journal, 29(4), e202202685.
  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(Special Issue), 1-13.
  • Sharpless, K. B., Kolb, H. C., & Finn, M. G. (2001). Click chemistry: diverse chemical function from a few good reactions.

Sources

Spectroscopic Profiling of 4-(But-3-yn-1-yl)-1H-imidazole: Pre- and Post-CuAAC Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and bioconjugation, 4-(But-3-yn-1-yl)-1H-imidazole serves as a critical "clickable" histidine analog. Its value lies in the terminal alkyne handle, which allows for rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

This guide provides a rigorous spectroscopic comparison of the molecule before and after reaction with a model azide (Benzyl Azide). By analyzing the shift from the alkyne scaffold to the 1,2,3-triazole product , researchers can validate successful conjugation and assess purity. The data presented below synthesizes experimental standards for imidazole-alkyne systems, offering a robust reference for quality control.

Part 1: The Pre-Reaction State (The Alkyne Scaffold)

Structural Analysis

The starting material, 4-(But-3-yn-1-yl)-1H-imidazole, is characterized by an imidazole heterocycle linked to a terminal alkyne via an ethyl spacer. This flexibility prevents steric clash between the imidazole nitrogen and the copper catalyst during the reaction.

Spectroscopic Fingerprint (Key Markers)

Before reaction, the spectroscopy is dominated by the specific vibrational and magnetic properties of the terminal alkyne (


).
  • IR Spectroscopy: The most diagnostic feature is the sharp, strong absorption at ~3290–3300 cm⁻¹ (≡C–H stretch) and a weak-to-medium band at ~2120 cm⁻¹ (C≡C stretch).

  • ¹H NMR: The terminal alkyne proton appears as a distinct triplet at ~2.0–2.3 ppm (

    
     Hz), coupling with the adjacent methylene group.
    
  • ¹³C NMR: The terminal alkyne carbons show characteristic signals at ~69 ppm (terminal CH) and ~83 ppm (internal quaternary C).

Part 2: The Reaction Context (CuAAC)[2]

To demonstrate the spectroscopic evolution, we utilize the standard CuAAC (Click Chemistry) reaction. This transformation is chosen for its bioorthogonality and relevance to drug development.

Model Reaction:

  • Substrate: 4-(But-3-yn-1-yl)-1H-imidazole

  • Reagent: Benzyl Azide (Model coupling partner)

  • Catalyst: CuSO₄[2][3][4][5]·5H₂O / Sodium Ascorbate (In situ Cu(I) generation)[3]

  • Product: 1-Benzyl-4-(2-(1H-imidazol-4-yl)ethyl)-1H-1,2,3-triazole

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle and the specific transformation of the alkyne handle into the triazole ring.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne Alkyne Substrate (Imidazole-CH2-CH2-C≡CH) Pi_Complex Cu-Acetylide π-Complex Alkyne->Pi_Complex + Cu(I) Cu_Cat Cu(I) Catalyst (Active Species) Azide Benzyl Azide (Bn-N3) Metallacycle Cu-Metallacycle Intermediate Pi_Complex->Metallacycle + Azide (Rate Limiting) Triazole 1,2,3-Triazole Product (1,4-Disubstituted) Metallacycle->Triazole Ring Contraction + Protonation Triazole->Cu_Cat Catalyst Regeneration

Figure 1: Catalytic cycle of the CuAAC reaction converting the terminal alkyne to a 1,4-disubstituted triazole.

Part 3: Comparative Analysis (Data & Interpretation)

This section objectively compares the "Before" and "After" states. The disappearance of alkyne features and the emergence of triazole markers are the definitive proof of reaction success.

Infrared (IR) Spectroscopy Comparison
Functional GroupPre-Reaction (Alkyne)Post-Reaction (Triazole)Interpretation
≡C–H Stretch 3295 cm⁻¹ (Strong, Sharp) Absent Primary confirmation of reaction completion.
C≡C Stretch 2120 cm⁻¹ (Weak) Absent Disappearance confirms loss of triple bond.
Triazole C=C-H N/A~3140 cm⁻¹ (Weak)Often obscured by imidazole N-H, but diagnostic if visible.
C=N / C=C ~1600 cm⁻¹ (Imidazole)~1600 cm⁻¹ + New bandsOverlap between Imidazole and Triazole ring modes.
¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)
Proton AssignmentPre-Reaction (

ppm)
Post-Reaction (

ppm)
Shift (

)
Terminal Alkyne (≡C-H) 2.18 (t, J=2.6 Hz) Absent Diagnostic: Loss of signal.
Triazole Ring Proton N/A7.95 (s) Diagnostic: New singlet in aromatic region.
Propargylic CH₂ 2.55 (td)2.90 (t)Downfield shift (+0.35) due to triazole ring current.
Homopropargylic CH₂ 2.75 (t)2.85 (t)Slight downfield shift.
Imidazole C2-H 7.55 (s)7.58 (s)Minimal change (distal from reaction site).
Imidazole C5-H 6.80 (s)6.82 (s)Minimal change.
Benzyl CH₂ (Azide) 4.40 (s, Azide precursor)5.55 (s)Significant downfield shift (+1.15) upon triazole formation.[1][6]

Expert Insight: The most common error in analyzing this data is confusing the Imidazole C2-H signal with the new Triazole proton. The Triazole proton typically appears further downfield (deshielded) and does not exchange with D₂O as readily as imidazole N-H protons.

Part 4: Experimental Protocols

Protocol 1: CuAAC Synthesis of Triazole Conjugate

Use this protocol to generate the "Post-Reaction" sample for comparison.

Reagents:

  • 4-(But-3-yn-1-yl)-1H-imidazole (1.0 equiv)

  • Benzyl Azide (1.1 equiv)

  • CuSO₄[7][2][3][4]·5H₂O (0.1 equiv)[2]

  • Sodium Ascorbate (0.2 equiv)

  • Solvent: t-BuOH/H₂O (1:1 v/v)[2]

Workflow:

Synthesis_Workflow Step1 Dissolve Alkyne & Azide in t-BuOH/H2O (1:1) Step2 Add CuSO4 (0.1 eq) & Na-Ascorbate (0.2 eq) Step1->Step2 Step3 Stir at RT (4-12 hrs) Monitor by TLC/LC-MS Step2->Step3 Step4 Quench with EDTA/NH4Cl (Removes Copper) Step3->Step4 Step5 Extract (EtOAc) & Dry (MgSO4) Step4->Step5

Figure 2: Step-by-step synthesis workflow for the click reaction.

  • Preparation: Dissolve 1.0 mmol of the imidazole-alkyne and 1.1 mmol of benzyl azide in 5 mL of t-BuOH/H₂O (1:1).

  • Catalysis: Add 0.5 mL of freshly prepared 0.2 M sodium ascorbate solution, followed by 0.1 mL of 1.0 M CuSO₄ solution. The mixture should turn bright yellow/orange (active Cu(I)).

  • Reaction: Stir vigorously at room temperature. Completion is usually observed within 4 hours (TLC: disappearance of alkyne spot).

  • Workup (Critical): Dilute with water and add 1 mL of saturated EDTA solution (to chelate copper). Extract with Ethyl Acetate (3x).[2]

  • Purification: If necessary, purify via silica gel chromatography (MeOH/DCM gradient) to remove excess azide.

Protocol 2: Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆. DMSO is preferred over CDCl₃ due to the polarity of the imidazole ring and to prevent aggregation.

  • IR: Use ATR (Attenuated Total Reflectance) mode for solid samples. Ensure the crystal is cleaned with isopropanol between the "Before" and "After" scans to prevent cross-contamination.

References

  • ACS Omega. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (Detailed spectroscopic shifts for alkyne-to-triazole conversions). [Link]

  • Beilstein Journal of Organic Chemistry. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (Mechanistic grounding for the catalytic cycle). [Link]

  • Organic Chemistry Portal. Click Chemistry: Azide-Alkyne Cycloaddition. (General reaction parameters and functional group tolerance). [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(But-3-yn-1-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 223419-76-9 Formula: C₇H₈N₂ Molecular Weight: 120.15 g/mol Primary Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Corrosive (Structure-Activity Relationship derived).

Executive Safety Summary

Stop and Read: This compound is a functionalized imidazole derivative containing a terminal alkyne. While specific toxicological data is limited for this research chemical, its structural properties dictate a safety profile combining the basicity/corrosivity of imidazoles with the reactivity of terminal alkynes .

Core Directive: Treat as a Category 2 Skin/Eye Irritant at minimum.[1][2] Due to the imidazole moiety, potential for severe eye damage exists.[1][2][3] Handle with the assumption of corrosivity until empirical data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >5 mg.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Why: Imidazoles can penetrate thin latex. The terminal alkyne moiety poses a potential skin sensitization risk. Double gloving provides a breakthrough time buffer >480 mins.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. Imidazole bases can cause permanent corneal opacity upon direct contact. Goggles seal against dust/vapors.
Respiratory N95/P2 Respirator (Solid) or Fume Hood (Solution)Why: Inhalation of basic dusts causes rapid mucous membrane inflammation. If working outside a hood (not recommended), respiratory protection is mandatory.
Body Cotton Lab Coat (Buttoned to neck) + Long Pants Why: Synthetic fabrics (polyester) can melt if a reaction exotherms or if exposed to fire (alkynes are combustible). Cotton is fire-resistant.
Operational Handling Protocols
3.1 Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Terminal alkynes can slowly oxidize or polymerize; imidazoles are hygroscopic.

  • Temperature: Refrigerator (2–8°C ).

  • Container: Amber glass vial with a PTFE-lined cap to prevent light degradation and cap corrosion.

3.2 Weighing & Transfer (Solid State)

Objective: Prevent dust generation and static discharge.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Dry imidazole derivatives are prone to static cling, increasing inhalation risk.

  • Containment: Perform all weighing inside a Chemical Fume Hood .

  • Transfer: Do not use metal spatulas if the compound appears damp or degraded (risk of acetylide formation, though low). Use porcelain or PTFE-coated spatulas .

3.3 Solubilization & Reaction Setup

Context: Frequently used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Solvent Choice: Soluble in DMSO, DMF, Methanol.

  • Exotherm Warning: Dissolution in acidic media will generate heat (protonation of imidazole N3). Add solid slowly to acid, never acid to solid.

  • "Click" Chemistry Safety:

    • Avoid direct contact between the neat compound and Copper powder/wire without solvent. Formation of Copper(I) acetylides (explosive when dry) is a theoretical risk with terminal alkynes.

    • Protocol: Dissolve the alkyne before adding the copper catalyst.

Emergency Response Procedures

Self-Validating Response System:

  • Skin Contact: Immediate soap/water wash (15 mins).[1][4] Do not use ethanol; it enhances skin absorption of the alkyne.

  • Eye Contact: Flush for 15 mins. Force eyelids open. Time is critical to prevent basic hydrolysis of the cornea.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (water), then wipe up. Dispose of as hazardous waste.

Waste Disposal & Deactivation

Disposal Logic: The alkyne group classifies this as a potential "Reactive" waste if present in bulk, but in solution, it is "Organic Basic/Toxic".

Decision Tree (DOT Visualization):

WasteDisposal Start Waste Material StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Powder Solution Solution (Reaction Mix) StateCheck->Solution Liquid SolidWaste Solid Hazardous Waste (Label: Irritant/Flammable) Solid->SolidWaste TraceCu Contains Copper (Cu)? Solution->TraceCu HeavyMetalWaste Heavy Metal Waste Stream (Do NOT mix with Oxidizers) TraceCu->HeavyMetalWaste Yes (Click Rxn) OrgWaste Organic Solvent Waste (Halogenated/Non-Halogenated) TraceCu->OrgWaste No (Stock Soln)

Figure 1: Waste stream segregation logic. Critical checkpoint: Copper content from click reactions dictates separation from standard organic waste to prevent heavy metal contamination.

Scientific Rationale & Grounding

Why this specific protocol?

  • Imidazole Basicity: The imidazole ring (pKa ~7.0 for conjugate acid) makes the compound a base. Bases saponify fatty acids in cell membranes, leading to deep tissue damage that is often initially painless. This necessitates the "Goggles + Double Glove" rule [1].

  • Alkyne Reactivity: Terminal alkynes (

    
    ) are weak acids (pKa ~25). While stable, they can form explosive acetylides with heavy metals (Ag, Cu) in basic conditions. Segregating waste containing Copper catalysts is a preventative measure against accidental acetylide accumulation in waste drums [2].
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 703, Imidazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Acetylene and Acetylides. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(But-3-yn-1-yl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-(But-3-yn-1-yl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.